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  • Product: Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine
  • CAS: 179730-15-5

Core Science & Biosynthesis

Foundational

Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine: Synthesis Mechanisms and Pathways

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine framework is a complex, nitrogen-rich fused tricyclic scaffold. In medicinal chemistry, highly ri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine framework is a complex, nitrogen-rich fused tricyclic scaffold. In medicinal chemistry, highly rigid and planar multi-fused N-heterocycles are prized for their ability to intercalate with DNA or selectively occupy narrow, flat kinase ATP-binding pockets. Historically, accessing this specific core was serendipitous—often isolated as an unexpected byproduct in low yields during the synthesis of simpler diimines [3]. However, modern catalytic and oxidative methodologies have transformed its assembly into a deliberate, high-yielding discipline.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. Herein, we will dissect the causality behind catalyst selection, regiochemical control, and the self-validating experimental protocols required to synthesize this scaffold reliably.

Mechanistic Pathways for Core Assembly

Pathway A: Gold(III)-Catalyzed 6-exo-dig Heterocyclization

The most robust method for constructing this scaffold relies on the carbophilic activation of alkynes. Balci and co-workers demonstrated that N -propargyl pyrazoles undergo a highly regioselective cyclization in the presence of catalytic AuCl3​ [1].

Mechanistic Causality: Why utilize AuCl3​ over traditional Lewis acids like AlCl3​ or BF3​ ? Standard Lewis acids coordinate aggressively to the basic nitrogen atoms of the pyrazole and pyrrole rings, which poisons the catalyst and halts the reaction. Gold(III), however, is a soft, π -acidic metal that preferentially coordinates to the soft alkyne π -system. This coordination drastically lowers the LUMO of the alkyne, rendering it highly susceptible to intramolecular nucleophilic attack by the adjacent nitrogen.

Regiochemical Control: The reaction trajectory is strictly dictated by the alkyne substituent. Terminal alkynes favor a 6-exo-dig cyclization, leading directly to the pyrazolo-pyrrolo-pyrazine core. Conversely, introducing steric bulk (e.g., alkyl or aryl groups) on the alkyne shifts the trajectory to a 7-endo-dig cyclization due to transition-state steric hindrance, yielding a diazepine scaffold instead.

Pathway B: Oxidative Ring-Opening and Domino Cyclization

An alternative, transition-metal-free approach leverages the oxidative lability of 1H -pyrazol-5-amines [2].

Mechanistic Causality: Treatment with iodosylbenzene (PhIO) is a critical choice. Stronger oxidants (like KMnO4​ or peroxides) lead to over-oxidation (yielding nitro species) or radical coupling byproducts. PhIO facilitates a controlled, 2-electron oxidation of the amine to a hydroxylamine intermediate. Subsequent dehydration triggers a ring-opening event, revealing a highly electrophilic 3-diazenylacrylonitrile. This intermediate is perfectly primed for a domino sequence: nucleophilic attack by a deprotonated 1H -pyrrole-2-carbaldehyde, followed by intramolecular condensation, yields the fully aromatized tricyclic core.

Pathway C: 1,3-Dipolar Cycloaddition of Azomethine Ylides

Early syntheses utilized pyrrolo[1,2-a]pyrazine salts converted into N -ylides. These ylides undergo a [3+2] 1,3-dipolar cycloaddition with dipolarophiles such as methyl propiolate or DMAD (dimethyl acetylenedicarboxylate) [4]. While historically significant, this pathway often yields mixtures of dihydro derivatives and fully aromatized products, requiring complex chromatographic separation.

Comparative Analysis of Synthetic Strategies

To guide synthetic planning, the following table summarizes the quantitative data and operational parameters of the primary methodologies.

MethodologyCatalyst / ReagentsKey IntermediateReaction TypeCompeting ProductYield Range
Gold-Catalyzed Cyclization AuCl3​ (5 mol%), CH2​Cl2​ N -propargyl pyrazole6-exo-digPyrazolo-pyrrolo-diazepine75–95%
Oxidative Domino Cyclization PhIO, Base3-diazenylacrylonitrileNucleophilic AdditionNone reported60–85%
1,3-Dipolar Cycloaddition K2​CO3​ , MeCN N -ylide[3+2] CycloadditionDihydro derivatives15–40%

Mechanistic Visualizations

G A N-Propargyl Pyrazole B AuCl3 Activation (π-Alkyne Complex) A->B AuCl3 (5 mol%) C 6-exo-dig Heterocyclization B->C Intramolecular Attack D Vinyl Gold Intermediate C->D E Protonolysis & H-Shift D->E -AuCl3 F Pyrazolo[1,5-a]pyrrolo [2,1-c]pyrazine E->F Aromatization

Figure 1: AuCl3-catalyzed 6-exo-dig cyclization pathway of N-propargyl pyrazoles.

G A 1H-Pyrazol-5-amine B Hydroxylamine Intermediate A->B PhIO Oxidation C 3-Diazenylacrylonitrile (Ring-Opened) B->C -H2O D Nucleophilic Addition (1H-pyrrole-2-carbaldehyde) C->D Base (Deprotonation) E Domino Cyclization D->E Cascade Ring Closure F Pyrazolo-pyrrolo-pyrazine Scaffold E->F Dehydration

Figure 2: Oxidative ring-opening and domino cyclization cascade mechanism.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to confirm intermediate formation before proceeding.

Protocol A: AuCl3​ -Catalyzed Cyclization [1]

Objective: Synthesis of 2-Phenyl-5-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine.

  • Pre-reaction Validation: Verify the purity of the N -propargyl pyrazole precursor via 1 H-NMR. Ensure the terminal alkyne proton is distinctly visible as a triplet at ∼2.4 ppm. Absence of this peak indicates premature polymerization or substitution, which will force a 7-endo-dig pathway.

  • Catalyst Activation: To a solution of the N -propargyl pyrazole (0.37 mmol) in anhydrous methylene chloride (5 mL) under a nitrogen atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (100 μ L, 0.7 mmol) followed by AuCl3​ (5 mol%).

  • Cyclization: Stir the reaction mixture at room temperature for 30 minutes.

  • In-Process Check: Monitor via TLC (Ethyl Acetate/Hexane). The disappearance of the starting material and the emergence of a highly UV-active spot indicates successful aromatization.

  • Workup & Isolation: Filter the crude mixture through a short pad of silica gel to remove the gold catalyst. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Oxidative Domino Cyclization [2]

Objective: Synthesis of 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives.

  • Oxidative Ring-Opening: Dissolve 1H -pyrazol-5-amine (1.0 equiv) in anhydrous solvent. Slowly add PhIO (1.2 equiv) at 0∘C .

  • In-Process Check: Monitor the reaction via IR spectroscopy. The appearance of a sharp nitrile stretch at ∼2200 cm−1 confirms the successful ring-opening to the 3-diazenylacrylonitrile intermediate. Do not proceed until the amine N-H stretches ( ∼3300 cm−1 ) have fully dissipated.

  • Domino Cyclization: Introduce 1H -pyrrole-2-carbaldehyde (1.1 equiv) and a mild base to deprotonate the pyrrole. Warm the mixture to room temperature and stir for 4–6 hours to allow the cascade nucleophilic addition and subsequent dehydration to complete.

  • Workup & Isolation: Quench with water, extract with ethyl acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and evaporate. Purify the crude product via column chromatography.

References

  • Basceken, S., & Balci, M. (2015). Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. The Journal of Organic Chemistry, 80(7), 3806–3814. URL:[Link][1]

  • Pan, L., Jin, F., Fu, R., Gao, K., Zhou, S., & Bao, X. (2020). Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. European Journal of Organic Chemistry, 2020(19), 2956–2961. URL:[Link][2]

  • Harrington, R. W., & Stanforth, S. P. (2012). Formation of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine skeleton. Tetrahedron Letters, 53(16), 2111–2113. URL:[Link][3]

  • ACS Publications. Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. URL:[Link][4]

Sources

Exploratory

Advanced Structural Characterization of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Derivatives

Executive Summary & Pharmacological Rationale The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold represents a highly privileged, nitrogen-rich tricyclic system with profound implications in modern drug discovery. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold represents a highly privileged, nitrogen-rich tricyclic system with profound implications in modern drug discovery. Characterized by its unique electronic distribution and rigid planar architecture, this scaffold serves as a potent bioisostere for traditional purine and indole-based pharmacophores. This technical guide provides an authoritative, in-depth analysis of the structural characterization and synthetic validation of these derivatives, focusing on the causality behind experimental methodologies and the rigorous validation required to confirm these complex molecular architectures.

Mechanistic Pathways and Synthetic Causality

The synthesis of pyrazolo-pyrrolo-pyrazine derivatives relies heavily on precise catalytic control to dictate regioselectivity. A landmark approach involves the AuCl3-catalyzed cyclization of N-propargyl pyrazoles[1].

The Causality of Catalyst Selection

Gold(III) chloride (AuCl3) is specifically selected for its exceptional carbophilicity. The causality here is fundamental: Au(III) acts as a soft Lewis acid, selectively coordinating to the alkyne π-system (electrophilic activation) without prematurely coordinating to the nitrogen heteroatoms. This activation lowers the lowest unoccupied molecular orbital (LUMO) of the alkyne, facilitating a nucleophilic attack by the adjacent pyrazole nitrogen.

Depending on the substitution pattern of the alkyne, the reaction can diverge:

  • Terminal Alkynes: Favor a 6-exo-dig heterocyclization followed by a rapid hydrogen shift, yielding the target pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine system[1].

  • Substituted Alkynes: Steric bulk redirects the trajectory of the nucleophilic attack, forcing a 7-endo-dig cyclization that produces a pyrazolo[1,5-a]pyrrolo[2,1-c][1,4]diazepine skeleton instead[1].

Understanding this mechanistic divergence is critical; structural characterization must explicitly differentiate between the six-membered pyrazine and the seven-membered diazepine rings.

G A N-Propargyl Pyrazole Precursor B AuCl3 Catalyzed Cyclization (Electrophilic Activation) A->B C 6-exo-dig Heterocyclization B->C Favored Pathway D 7-endo-dig Cyclization (Diazepine Byproduct) B->D Substituted Alkynes E Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine C->E F Structural Characterization (1D/2D NMR, XRD) E->F

Workflow of AuCl3-catalyzed synthesis and characterization of pyrazolo-pyrrolo-pyrazines.

Structural Characterization Workflows

To establish a self-validating system, the characterization of pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivatives must utilize orthogonal analytical techniques. A single technique (e.g., 1D NMR) is insufficient due to the potential for isomeric overlap.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary challenge is differentiating the fully aromatized pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine from its dihydro derivatives or diazepine analogs.

  • 1H NMR: The presence of a double bond in the dihydropyrazolo moiety (between C1 and C10b) is confirmed by analyzing coupling constants. A coupling constant between H2 and NH ( J=12.5 Hz) is indicative of specific isomeric forms, ruling out the 3,10b-dihydro isomer[2].

  • 2D NMR (COSY, HSQC, HMBC): HMBC is the cornerstone of this validation. The carbonyl carbon resonance (typically around 191.1 ppm in intermediates) must show a strong three-bond correlation with the olefinic proton (H-8) and the pyrrole proton (H-1) to definitively map the connectivity of the tricyclic core[1].

Quantitative Data: Key NMR Shifts

The following table summarizes the diagnostic chemical shifts used to validate the core structure.

Structural FeatureNucleusChemical Shift (ppm)MultiplicityDiagnostic Correlation (HMBC)
Pyrrole H-1^1H6.75 - 6.80DoubletC-10b, C-2
Olefinic H-8^1H6.65 - 6.75SingletCarbonyl C, C-7
Bridgehead C-10b^13C135.0 - 140.0QuaternaryH-1, H-2
Pyrazine C-5^13C145.0 - 150.0QuaternaryH-4, H-6

Step-by-Step Experimental Protocols

The following protocol details the synthesis and subsequent structural isolation, designed as a self-validating loop where intermediate TLC and crude NMR dictate the progression to the next step.

Protocol: Synthesis of 2-Phenyl-5-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine

  • Precursor Preparation: Dissolve the N-propargyl pyrazole precursor (0.37 mmol) in anhydrous methylene chloride (5 mL) under a strict nitrogen atmosphere to prevent oxidative degradation of the pyrrole moiety[1].

  • Base-Promoted Cyclization: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (100 μL, 0.7 mmol) dropwise. Causality: DBU is chosen over weaker bases because its high pKa and non-nucleophilic nature allow for rapid deprotonation without competing side reactions at the electrophilic alkyne.

  • Reaction Monitoring: Stir at room temperature for 0.5 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3). The reaction is self-validating: the disappearance of the highly fluorescent starting material under 254 nm UV light indicates complete conversion.

  • Workup and Isolation: Quench with water, extract with ethyl acetate ( 2×20 mL), and dry over anhydrous Na2SO4. Evaporate the solvent under reduced pressure.

  • Chromatographic Purification: Purify the crude mixture via silica gel flash chromatography.

  • Validation Step: Immediately subject the purified fraction to 1H NMR. Compare the integration of the pyrrole protons to the phenyl substituents to ensure no degradation or ring-opening occurred during silica exposure.

Conclusion

The structural characterization of pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivatives demands a rigorous, multi-faceted analytical approach. By understanding the mechanistic causality of the AuCl3-catalyzed 6-exo-dig cyclization and employing self-validating 2D NMR techniques, researchers can confidently differentiate these highly valuable tricyclic scaffolds from their isomeric counterparts.

References

  • Balci, M., et al. (2015). "Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • ACS Publications. "Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides." The Journal of Organic Chemistry. Available at:[Link]

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Foundational

The Pharmacological Potential of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffold: A Technical Guide to Synthesis and Drug Discovery

Executive Summary The relentless pursuit of novel chemical space in drug discovery often hinges on the identification of rigid, multi-functional heterocyclic scaffolds. The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine system is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel chemical space in drug discovery often hinges on the identification of rigid, multi-functional heterocyclic scaffolds. The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine system is a rare, fused tricyclic framework that has recently emerged through advanced diversity-oriented synthesis[1]. By covalently fusing three privileged pharmacophores—pyrazole, pyrrole, and pyrazine—this scaffold presents a highly planar, electron-rich core with exceptional potential for ATP-competitive kinase inhibition and broad-spectrum antimicrobial activity. This whitepaper deconstructs the structural rationale, details the synthetic methodologies required to access this scaffold, and outlines the self-validating protocols necessary for its pharmacological evaluation.

Structural Rationale & Pharmacophore Deconstruction

The pharmacological promise of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold lies in its composite nature. Each constituent ring contributes specific physicochemical properties that are highly sought after in medicinal chemistry:

  • Pyrazole Ring: Known for its robust hydrogen-bond donor/acceptor capabilities, the pyrazole moiety is a classic hinge-binding motif in kinase inhibitors, frequently utilized to target inflammatory pathways and malignancies[2].

  • Pyrrole Core: The central pyrrole acts as a hydrophobic, electron-rich bridge. Its planarity facilitates π−π stacking interactions within deep, lipophilic protein pockets.

  • Pyrazine Ring: Pyrazine derivatives are renowned for their metabolic stability, antipyretic, anti-inflammatory, and anticancer properties[3]. The electron-withdrawing nature of the pyrazine nitrogen atoms modulates the overall pKa of the scaffold, enhancing oral bioavailability.

Diagram 1: Logical deconstruction of the tricyclic scaffold's constituent pharmacophores.

Table 1: Pharmacophore Mapping and Biological Trajectories
Constituent MoietyKey Physicochemical PropertyPrimary Biological Target ClassTherapeutic Indication
Pyrazole H-bond donor/acceptor, tunable pKaTyrosine Kinases (e.g., JAK/TYK2)Autoimmune, Oncology
Pyrrole Planar π -system, lipophilicityHydrophobic allosteric pocketsAntimicrobial, Antiviral
Pyrazine Electron-deficient, metabolic stabilitySerine/Threonine KinasesOncology, Inflammation

Synthetic Methodologies: Constructing the Tricyclic Core

Historically, accessing complex pyrrolodiazines required lengthy, low-yielding routes[1]. However, modern catalytic methods have unlocked this chemical space. The most robust method involves the metal-catalyzed intramolecular cyclization of N-propargyl pyrazoles[4]. Alternatively, oxidative ring-opening of 1H-pyrazol-5-amines followed by domino cyclization has been successfully employed[5].

The gold-catalyzed ( AuCl3​ ) approach is particularly notable. The reaction proceeds via electrophilic activation of the alkyne triple bond, followed by a 6-exo-dig heterocyclization and a subsequent hydrogen shift to yield the fully aromatized pyrazolo-pyrrolo-pyrazine system[2].

Diagram 2: Stepwise workflow for the AuCl3-catalyzed synthesis of the tricyclic scaffold.

Table 2: Catalyst Screening for Intramolecular Cyclization[2]
CatalystSolventReaction Type ObservedYield / OutcomeMechanistic Causality
AuCl3​ MeOH / CH3​CN 6-exo-dig cyclizationHigh (up to 77%) Optimal Lewis acidity for alkyne π -activation.
CuOTf CH3​CN NoneNo ReactionInsufficient electrophilic activation of the alkyne.
PtCl2​(PPh3​)3​ CH3​CN NoneNo ReactionSteric hindrance prevents effective coordination.

Biological Translation: Targeting the JAK/STAT Pathway

Because the scaffold mimics the purine core of ATP, it is highly suited for kinase inhibition. Specifically, the dual inhibition of Janus kinases (JAK1) and Tyrosine kinase 2 (TYK2) is a validated strategy for treating autoimmune diseases[6]. The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold can be functionalized at the C2 and C5 positions to optimize interactions with the kinase hinge region and the solvent-exposed front pocket, respectively.

Diagram 3: Mechanism of action for scaffold-derived inhibitors in the JAK/STAT signaling pathway.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Core

This protocol utilizes gold catalysis to force the ring closure. The causality behind using AuCl3​ over cheaper copper catalysts is strictly electronic: gold provides the necessary carbophilic Lewis acidity to activate the alkyne without being poisoned by the pyrazole nitrogens[2].

Step-by-Step Methodology:

  • Preparation of the Pyrazole Intermediate: To a refluxing solution of methanol (15 mL) containing the pyrrole-derived α,β -alkynyl ketone (0.5 mmol), add hydrazine monohydrate (1 mL) dropwise under a nitrogen atmosphere.

  • Condensation: Reflux for 3 hours. Causality: The extended reflux ensures complete conversion of the ketone to the pyrazole intermediate, preventing side reactions in the subsequent metal-catalyzed step.

  • Extraction & Purification: Quench with water, extract with ethyl acetate (2 × 20 mL), dry over Na2​SO4​ , and evaporate. Purify via silica gel chromatography.

  • Gold-Catalyzed Cyclization: Dissolve the purified N-propargyl pyrazole in a mixture of MeOH/ CH3​CN . Add 5 mol% AuCl3​ .

  • Aromatization: Stir at room temperature until TLC indicates complete consumption of the starting material. If the intermediate dihydro-derivative persists, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.7 mmol) to facilitate the final hydrogen shift and aromatization[4].

  • Validation: Confirm the structure via 1D and 2D NMR (COSY, HSQC, and HMBC). The disappearance of the alkyne proton and the emergence of aromatic pyrazine protons validate the successful 6-exo-dig cyclization.

Protocol B: In Vitro Kinase Inhibition Profiling (ATP-Competitive Assay)

To evaluate the pharmacological potential of synthesized analogs, a self-validating ADP-Glo™ Kinase Assay must be employed. This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2​ , 0.1 mg/mL BSA). Causality: MgCl2​ is critical as ATP must be complexed with magnesium to be recognized by the kinase active site.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the synthesized pyrazolo-pyrrolo-pyrazine analog in DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Enzyme Addition: Add recombinant JAK1 or TYK2 enzyme to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add ultra-pure ATP (at the Km​ concentration for the specific kinase) and the appropriate peptide substrate. Causality: Running the assay at the ATP Km​ ensures the assay is sensitive to ATP-competitive inhibitors while remaining physiologically relevant[6].

  • Detection: After 60 minutes, add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Validation (Self-Validating System): Calculate the Z′ -factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). A Z′ -factor > 0.6 validates the assay's robustness and confirms that the observed IC50​ values are statistically significant and not artifacts of assay drift.

Sources

Exploratory

Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine physicochemical properties and stability

An In-depth Technical Guide to the Physicochemical Properties and Stability of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Core Abstract The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold is a novel and complex N-heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Stability of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Core

Abstract

The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold is a novel and complex N-heterocyclic system with significant potential in medicinal chemistry. As with any emerging chemical series, a thorough understanding of its fundamental physicochemical properties and stability is paramount for its successful development into viable therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing this core. Due to the limited volume of published empirical data on this specific scaffold, this document emphasizes the foundational principles and robust experimental methodologies required for its evaluation. We synthesize insights from structurally related pyrazolo[1,5-a]pyrimidines and pyrrolo[1,2-a]pyrazines to establish predictive insights, while grounding all recommended protocols in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffold

The field of medicinal chemistry is continually driven by the exploration of novel chemical space. Fused N-heterocyclic systems are a cornerstone of drug discovery, offering rigid, three-dimensional structures that can be precisely decorated to optimize interactions with biological targets.[1][2][3] The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core represents a unique fusion of a pyrazole, a pyrrole, and a pyrazine ring, creating a planar, electron-rich system with multiple points for potential modification.

While extensive research exists for related scaffolds like pyrazolo[1,5-a]pyrimidines, which are known to function as potent protein kinase inhibitors[1][3][4], and pyrrolo[1,2-a]pyrazines[5], the specific pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine system remains largely unexplored. Its synthesis has been reported via 1,3-dipolar cycloaddition reactions, highlighting a feasible route to this unique architecture.[5]

The successful progression of any compound series from a hit to a clinical candidate is critically dependent on its physicochemical and stability profile. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. This guide provides the strategic and experimental framework for a comprehensive evaluation of this promising scaffold.

Core Physicochemical Properties: Prediction and Experimental Determination

A molecule's intrinsic properties dictate its behavior in both biological and manufacturing contexts. Here, we outline the key parameters and the gold-standard methodologies for their determination.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core, being a largely aromatic and uncharged system, is predicted to have low intrinsic aqueous solubility. The presence of three nitrogen atoms may offer sites for hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the fused ring system.

Table 1: Predicted Physicochemical Properties of the Unsubstituted Core

PropertyPredicted Value/RangeRationale & Impact on Drug Development
Molecular Weight 119.12 g/mol [6]Low molecular weight provides a good starting point for derivatization without violating Lipinski's Rule of Five.
Aqueous Solubility LowThe fused aromatic rings contribute to high crystal lattice energy and hydrophobicity. Poor solubility is a major hurdle for oral bioavailability.
Lipophilicity (logP) 1.0 - 2.5The heterocyclic nature suggests moderate lipophilicity, a key factor for membrane permeability. Values outside the optimal range can lead to poor absorption or high metabolic clearance.
pKa Weakly Basic (Predicted: 1.0-3.0)The nitrogen atoms are expected to be weakly basic due to electron delocalization within the aromatic system. pKa influences solubility and absorption at different physiological pH values.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

The causality behind choosing both kinetic and thermodynamic assays is to mimic different real-world scenarios. Kinetic solubility (often measured via turbidimetry) reflects the rapid precipitation that can occur when a compound stored in DMSO is diluted into an aqueous buffer, mimicking an in vitro screening environment. Thermodynamic solubility represents the true equilibrium state and is more relevant for predicting in vivo dissolution.

Workflow: Solubility Determination

G cluster_0 Kinetic Solubility (Nephelometry) cluster_1 Thermodynamic Solubility (Shake-Flask) k1 Prepare 10 mM stock in DMSO k2 Dispense into 96-well plate k1->k2 k3 Add aqueous buffer (e.g., PBS, pH 7.4) k2->k3 k4 Incubate & Shake (e.g., 2h @ RT) k3->k4 k5 Measure turbidity with nephelometer k4->k5 t1 Add excess solid compound to buffer t2 Equilibrate (e.g., 24-48h @ RT or 37°C) t1->t2 t3 Filter or centrifuge to remove solid t2->t3 t4 Quantify supernatant concentration via LC-MS/MS or UV-Vis t3->t4

Caption: Workflow for kinetic and thermodynamic solubility assays.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a crucial predictor of membrane permeability, plasma protein binding, and metabolic clearance. It is expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

Experimental Protocol: RP-HPLC Method for logP Determination

The shake-flask method using n-octanol and water is the traditional gold standard, but it is low-throughput and requires significant amounts of material. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a high-throughput, automatable alternative that is well-suited for early drug discovery.

Step-by-Step Methodology:

  • System Preparation: Use a C18 column and an isocratic mobile phase of varying methanol/water compositions.

  • Standard Selection: Prepare a set of well-characterized compounds with known logP values that span the expected range of the test compound.

  • Calibration: Inject each standard and record its retention time (t_R_). Calculate the capacity factor k' = (t_R_ - t_0_)/t_0_, where t_0_ is the column dead time.

  • Analysis: Inject the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine test compound and determine its capacity factor.

  • Calculation: Plot log(k') versus the known logP values of the standards. The logP of the test compound is then interpolated from the resulting linear regression equation.

Stability Profile and Forced Degradation

Evaluating a molecule's intrinsic stability is a non-negotiable step in drug development. Forced degradation (or stress testing) is the process of intentionally exposing a compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[7][8][9] This information is vital for developing stability-indicating analytical methods, understanding potential liabilities, and ensuring the safety and efficacy of the final drug product.[10][11]

Workflow: Forced Degradation Study

G cluster_conditions Stress Conditions Start Single Batch of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Hydrolysis Hydrolytic (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidative (e.g., H2O2) Start->Oxidation Photo Photolytic (UV/Vis Light) Start->Photo Thermal Thermal (Dry Heat, Humidity) Start->Thermal Analysis Analyze Stressed Samples (LC-MS/MS, HPLC-UV/DAD) Hydrolysis->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Outcome Identify Degradants Establish Degradation Pathways Validate Stability-Indicating Method Analysis->Outcome

Caption: General workflow for a forced degradation study.

Hydrolytic Stability

Hydrolysis is a common degradation pathway. The study is typically conducted across a range of pH values to mimic physiological conditions (e.g., stomach, intestine) and potential formulation environments.

Experimental Protocol: pH-Dependent Hydrolysis

  • Buffer Preparation: Prepare a series of buffers, typically 0.1 N HCl (pH ~1.2), neutral water (pH ~7.0), and 0.1 N NaOH (pH ~13).

  • Sample Preparation: Dissolve the test compound in a minimal amount of a co-solvent (e.g., acetonitrile) and dilute into each buffer to a final concentration of ~1 mg/mL.

  • Incubation: Store aliquots at a controlled temperature (e.g., 50-60°C) to accelerate degradation.[9] Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradants.

  • Causality: The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core contains several C=N bonds (imines) which could be susceptible to hydrolysis, particularly under acidic conditions, potentially leading to ring-opening. The high electron density of the pyrrole ring may also influence reactivity.

Oxidative Stability

Oxidation can occur during synthesis, storage, or even in vivo. Electron-rich aromatic systems can be particularly susceptible.

Experimental Protocol: Oxidative Degradation

  • Reagent: Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent, typically at a concentration of 3-30%.

  • Sample Preparation: Dissolve the compound in a suitable solvent and add the H₂O₂ solution.

  • Incubation: Store the solution at room temperature and monitor over time (e.g., up to 24 hours).

  • Analysis: Analyze samples by LC-MS/MS.

  • Causality: The pyrrole moiety and other electron-rich regions of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold are potential sites for oxidation. N-oxidation at one of the pyrazine or pyrazole nitrogens is also a plausible degradation pathway.

Photostability

Exposure to light can provide the energy to induce photochemical reactions. Regulatory guidelines require photostability testing to ensure that drug substances and products do not degrade unacceptably upon exposure to light.[8]

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Prepare samples of the solid drug substance and a solution in a photochemically inert solvent.

  • Exposure: Place samples in a calibrated photostability chamber. The standard conditions involve exposure to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

  • Control: A dark control, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and light-induced degradation.

  • Analysis: Compare the exposed samples to the dark control using HPLC to quantify any degradation and identify photodegradants.

  • Causality: Highly conjugated, aromatic systems like this scaffold often absorb UV radiation, which can lead to the formation of reactive excited states, resulting in dimerization, oxidation, or rearrangement.

Thermal Stability

Thermal stability is crucial for determining appropriate storage and shipping conditions.

Experimental Protocol: Thermal Stress Testing

  • Solid State: Store the solid compound in a controlled oven at elevated temperatures (e.g., in 10°C increments above the accelerated stability condition, such as 50°C, 60°C, 70°C).[7][9] Samples may be tested under controlled humidity (e.g., 75% RH) as well.

  • Solution State: Heat a solution of the compound under reflux for a defined period.

  • Analysis: Analyze samples at various time points by HPLC for degradation and by techniques like Differential Scanning Calorimetry (DSC) to detect melting points, phase transitions, or decomposition events.[12]

Table 2: Standard Conditions for Forced Degradation Studies

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 - 1 N HCl, 50-70°CTo assess stability in acidic environments (e.g., stomach).
Base Hydrolysis 0.1 - 1 N NaOH, 50-70°CTo assess stability in basic environments (e.g., intestine).
Neutral Hydrolysis Water/Buffer pH 7, 50-70°CTo assess stability at neutral pH.
Oxidation 3-30% H₂O₂, Room TempTo evaluate susceptibility to oxidative degradation.
Photolysis 1.2 million lux-hr (Vis) & 200 W-hr/m² (UV)To determine light sensitivity as per ICH Q1B guidelines.[8]
Thermal (Dry) >40°C (e.g., 70°C)To evaluate the effect of heat on the solid form.
Thermal (Humidity) 40°C / 75% RHTo evaluate the combined effect of heat and moisture.[11]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core is a scaffold with considerable potential, yet it remains a frontier of chemical exploration. A rigorous and early assessment of its physicochemical properties and stability is not merely a data-gathering exercise; it is a critical component of a risk-mitigation strategy in drug discovery. By employing the standardized, robust methodologies outlined in this guide, research organizations can build a comprehensive data package. This will enable a clear-eyed assessment of the scaffold's liabilities, guide the selection of substituents to optimize its drug-like properties, and ultimately accelerate its journey from a novel concept to a potential therapeutic reality. The principles and protocols detailed herein provide a self-validating framework to ensure that subsequent structure-activity relationship (SAR) studies are built upon a solid foundation of chemical and physical understanding.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC).
  • Stability testing of new drug substances and products. Pharmaceuticals and Medical Devices Agency (PMDA).
  • Stability testing of existing active substances and related finished products. European Medicines Agency (EMA).
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Center for Biotechnology Information (PMC).
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. National Center for Biotechnology Information (PMC).
  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed.
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. Springer.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. National Center for Biotechnology Information (PMC).
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.
  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. ACS Publications.
  • Pyrazolo[1,5-a]pyrazine. PubChem.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information (PMC).
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • ピラゾロ[1,5-a]ピリジン | 274-56-6. ChemicalBook.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
  • Pyrazine. Wikipedia.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Pyrrolo(1,2-a)pyrazine. PubChem.
  • Pyrazolo[1,5-a]pyrazine-2-carboxylic acid. PubChem.
  • SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent.
  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. National Center for Biotechnology Information (PMC).
  • Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. ResearchGate.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.
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Foundational

Recent Advances in Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Discovery: Synthetic Methodologies and Mechanistic Insights

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The pursuit of novel, rigidified polyheterocyclic scaffolds is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The pursuit of novel, rigidified polyheterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core represents a highly specialized, nitrogen-rich tricyclic system. Characterized by its planar architecture and unique electron distribution, this scaffold offers exceptional potential for interacting with flat kinase ATP-binding pockets and intercalating into nucleic acid structures.

Historically, accessing this specific framework was fraught with low yields and complex, multi-step purifications. However, recent advances in transition-metal catalysis and oxidative domino reactions have revolutionized its synthesis. This whitepaper critically examines the evolution of these synthetic strategies, detailing the mechanistic causality behind experimental choices, and provides field-proven, self-validating protocols for the rapid assembly of this privileged chemotype.

Evolution of Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine framework requires the precise formation of a central pyrazine ring flanked by pyrazole and pyrrole moieties. The field has evolved through three distinct mechanistic paradigms:

The Classical Approach: 1,3-Dipolar Cycloaddition of Azomethine Ylides

Early syntheses relied heavily on the generation of reactive intermediates from pre-formed bicyclic systems. As demonstrated by De Lucchi and colleagues, the treatment of N-amino pyrrolo[1,2-a]pyrazinium salts with anhydrous potassium carbonate generates a non-stabilized azomethine ylide [1].

When trapped with dipolarophiles like methyl propiolate or dimethyl acetylenedicarboxylate (DMAD), this ylide undergoes a 1,3-dipolar cycloaddition. The initial cycloadduct is often transient; for instance, reaction with DMAD yields an intermediate that undergoes a rapid 1,3-sigmatropic hydrogen shift to form a dihydro derivative, which must subsequently be oxidized (e.g., using DDQ) to achieve the fully aromatized pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine[1]. While foundational, this method suffers from the necessity of pre-synthesizing complex pyrazinium salts and managing mixtures of oxidation states.

The Catalytic Paradigm: AuCl₃-Catalyzed 6-exo-dig Heterocyclization

A major breakthrough was reported by Basceken and Balci, who designed a highly convergent route utilizing gold catalysis [2]. By reacting pyrrole-derived α,β-alkynyl ketones with hydrazine monohydrate, they synthesized N-propargyl pyrazole precursors.

The choice of AuCl₃ as a catalyst is mechanistically deliberate: gold(III) acts as a highly carbophilic Lewis acid, selectively activating the alkyne π-system without being sequestered by the numerous nitrogen lone pairs present in the substrate. For terminal alkynes, the reaction proceeds via a strictly controlled 6-exo-dig heterocyclization , followed by a hydrogen shift and aromatization to yield the pyrazolo-pyrrolo-pyrazine core [2]. Notably, steric and electronic parameters dictate the ring size; substituting the terminal alkyne forces the trajectory into a 7-endo-dig cyclization, diverging the product to a diazepine skeleton.

AuCl3_Pathway A N-Propargyl Pyrazole (Terminal Alkyne) B Electrophilic Activation (AuCl3 Catalyst) A->B AuCl3, RT C 6-exo-dig Heterocyclization B->C Triple bond activation D H-Shift / Aromatization C->D Ring closure E Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Target Scaffold D->E Stable product

AuCl3-catalyzed 6-exo-dig heterocyclization pathway for pyrazolo-pyrrolo-pyrazines.

The Oxidative Paradigm: Domino Cyclization via Ring-Opening

Most recently, Pan et al. introduced a transition-metal-free approach leveraging the oxidative ring-opening of 1H-pyrazol-5-amines [3]. Using iodosobenzene (PhIO) as an oxygen transfer agent, the pyrazole is oxidized to a hydroxylamine intermediate. The elimination of water drives the cleavage of the pyrazole ring, yielding a highly reactive 3-diazenylacrylonitrile derivative.

This acyclic intermediate is then subjected to a nucleophilic attack by a deprotonated 1H-pyrrole-2-carbaldehyde. The initial addition to the vinyl moiety triggers a spontaneous domino cyclization, rapidly re-closing the system to form the complex pyrazolo-pyrrolo-pyrazine scaffold [3]. This method is highly valued for its mild conditions and avoidance of heavy metal residues, a critical factor in late-stage medicinal chemistry.

Oxidative_Pathway N1 1H-Pyrazol-5-amine + PhIO N2 Hydroxylamine Intermediate N1->N2 Oxidation N3 Elimination of H2O (Ring-Opening) N2->N3 -H2O N4 3-Diazenylacrylonitrile Derivative N3->N4 Ring cleavage N6 Domino Cyclization N4->N6 Base / Deprotonation N5 1H-pyrrole-2-carbaldehyde (Nucleophile) N5->N6 Adds to vinyl moiety N7 Pyrazolo-Pyrrolo-Pyrazine Scaffold N6->N7 Ring closure

Oxidative ring-opening of 1H-pyrazol-5-amines and subsequent domino cyclization.

Quantitative Data Summary

To guide synthetic route selection, the following table summarizes the operational parameters and efficiencies of the three primary methodologies.

Synthetic StrategyPrimary Reagents / CatalystKey Reactive IntermediateCyclization ModeTypical YieldsRef.
Classical Cycloaddition DMAD, K₂CO₃, DDQAzomethine Ylide1,3-Dipolar Cycloaddition16% – 45%[1]
Au-Catalyzed Heterocyclization AuCl₃ (cat.), CH₂Cl₂N-Propargyl Pyrazole6-exo-dig70% – 95%[2]
Oxidative Domino Cyclization PhIO, Base3-DiazenylacrylonitrileNucleophilic Domino55% – 82%[3]

Experimental Workflow: Self-Validating Protocol for AuCl₃-Catalyzed Synthesis

As an application scientist, establishing a protocol that inherently validates its own progress is essential to prevent downstream failures. The following procedure details the AuCl₃-catalyzed cyclization of N-propargyl pyrazoles, incorporating specific analytical checkpoints.

Reagents and Equipment
  • Substrate: 3-Phenyl-5-(1-(prop-2-yn-1-yl)-1H-pyrrol-2-yl)-1H-pyrazole (Terminal alkyne precursor)

  • Catalyst: Gold(III) chloride (AuCl₃), anhydrous, 99%

  • Solvent: Dichloromethane (CH₂Cl₂), strictly anhydrous (distilled over CaH₂)

  • Atmosphere: Argon or dry Nitrogen

Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • Action: In an oven-dried Schlenk flask purged with Argon, dissolve 0.50 mmol of the N-propargyl pyrazole precursor in 10 mL of anhydrous CH₂Cl₂.

    • Causality: Moisture must be rigorously excluded. AuCl₃ is highly hygroscopic and water can act as a competing nucleophile, leading to alkyne hydration (yielding a ketone) rather than the desired intramolecular cyclization.

  • Catalyst Introduction:

    • Action: Add 5 mol% (0.025 mmol) of AuCl₃ in a single portion. Shield the flask from direct ambient light using aluminum foil.

    • Causality: Light exposure can prematurely reduce Au(III) to catalytically inactive Au(0) nanoparticles, halting the electrophilic activation of the alkyne.

  • Reaction Maturation and Monitoring:

    • Action: Stir the mixture at room temperature (20-25 °C) for 30 to 60 minutes.

    • Validation Checkpoint (TLC): Monitor via TLC (Ethyl Acetate/Hexane 1:2). The starting material (Rf ≈ 0.6) should rapidly convert to a lower-running, highly UV-active spot.

  • Quenching and Purification:

    • Action: Once complete, quench the reaction by filtering the mixture through a short pad of Celite to remove gold residues. Concentrate the filtrate under reduced pressure.

    • Action: Purify the crude residue via flash column chromatography on silica gel.

System Validation & Quality Control (NMR)

To confirm the success of the 6-exo-dig cyclization without relying solely on mass spectrometry, utilize ¹H NMR as a definitive self-validating tool:

  • Precursor Signature: The starting material exhibits a distinct terminal alkyne proton, typically appearing as a triplet at δ 2.41 ppm (J = 2.5 Hz) due to long-range coupling with the propargylic CH₂ group [2].

  • Product Signature: The absolute disappearance of the signal at 2.41 ppm confirms the consumption of the alkyne. The appearance of new aromatic signals corresponding to the newly formed pyrazine ring confirms successful aromatization and ring closure. If a 7-endo-dig byproduct forms, the coupling constants of the resulting diazepine ring protons will clearly differentiate it from the rigid pyrazine core.

Conclusion & Future Perspectives

The discovery and synthesis of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold have transitioned from serendipitous, low-yield observations to highly rationalized, catalytic, and oxidative methodologies. The ability to precisely dictate ring size (pyrazine vs. diazepine) via alkyne substitution in gold catalysis [2], or to build the system from acyclic precursors via domino reactions [3], provides medicinal chemists with unprecedented control over the scaffold's functionalization.

Future drug discovery efforts should focus on utilizing these high-yielding protocols to build libraries of pyrazolo-pyrrolo-pyrazines, specifically targeting kinase inhibition panels where their planar, nitrogen-dense structures can form critical hydrogen-bonding networks within enzyme active sites.

Exploratory

Unlocking the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffold: An In Vitro Biological Profiling Guide

Prepared by: Senior Application Scientist, Preclinical Discovery Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary & Structural Rationale The continuous demand fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Discovery Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary & Structural Rationale

The continuous demand for novel, patentable chemotypes in targeted therapy has driven medicinal chemistry toward complex, fused heterocyclic systems. Among these, the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold represents a highly privileged, yet underexplored, tricyclic pharmacophore. First synthesized via unexpected cyclization pathways[1] and later intentionally designed via AuCl3-catalyzed and NaH-supported cyclization of N-propargyl pyrazoles[2], this rigid, planar, nitrogen-rich core is structurally primed for biological activity.

Due to its precise distribution of hydrogen bond acceptors and a planar geometry that mimics the adenine ring of ATP, this scaffold is an ideal candidate for ATP-competitive kinase inhibition (e.g., targeting the JAK/STAT, CDK, or PI3K pathways). This whitepaper establishes a rigorous, self-validating in vitro screening cascade designed to evaluate the biological activity of novel pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivatives, moving from cell-free biochemical validation to cellular phenotypic efficacy and early ADME profiling.

In Vitro Screening Cascade Design

To systematically de-risk this novel chemotype, we employ a three-phase in vitro evaluation strategy. The causality behind this specific sequence is to isolate the direct target engagement (biochemical) from membrane permeability and cellular metabolism (phenotypic), before finally assessing intrinsic clearance (ADME).

Workflow Synthesis Compound Library Synthesis Biochemical Phase 1: Cell-Free Kinase Assay (TR-FRET) Synthesis->Biochemical Cellular Phase 2: Cellular Viability (CellTiter-Glo) Biochemical->Cellular IC50 < 100 nM ADME Phase 3: In Vitro ADME (Microsomal Stability) Cellular->ADME EC50 < 500 nM Hit Lead Optimization & In Vivo Studies ADME->Hit High Stability

In vitro biological evaluation cascade for novel Pyrazolo-pyrrolo-pyrazine derivatives.

Phase 1: Cell-Free Biochemical Profiling

Causality & Rationale

To confirm that the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core acts as an ATP-competitive inhibitor, we utilize a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay[3]. Why TR-FRET? Fused nitrogen heterocycles often exhibit intrinsic auto-fluorescence. Standard fluorescence assays yield high false-positive rates due to compound interference. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay that eliminates short-lived background fluorescence, ensuring absolute data integrity.

Self-Validating Protocol: TR-FRET Kinase Assay

Objective: Determine the IC50 of derivatives against a target kinase (e.g., JAK2).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrazolo-pyrrolo-pyrazine derivatives in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of 2X JAK2 enzyme solution (final concentration: 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (final ATP at Km, typically 10 µM; ULight-labeled JAK-1 peptide at 50 nM).

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the kinase) and Europium-anti-phospho-peptide antibody (2 nM final). Incubate for 60 minutes.

  • Readout: Read on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the 665/615 ratio.

Quality Control (QC) System:

  • Positive Control: Staurosporine (10 µM) to define 100% inhibition.

  • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Validation Metric: Calculate the Z'-factor. The assay is only validated and accepted if Z' ≥ 0.65 .

Phase 2: Cellular Phenotypic Evaluation

Causality & Rationale

Biochemical potency does not guarantee cellular efficacy. The compound must cross the phospholipid bilayer and resist immediate efflux. We utilize the to measure intracellular ATP levels as a direct proxy for metabolic activity and cell survival.

Self-Validating Protocol: Cell Viability Assay
  • Cell Seeding: Seed Ba/F3 cells (engineered to be dependent on the target kinase pathway) at 5,000 cells/well in 90 µL of RPMI-1640 media containing 10% FBS in a 96-well opaque white plate.

  • Incubation: Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 10 µL of 10X compound dilutions (prepared in media, final DMSO concentration ≤ 0.1%) to the wells.

  • Exposure: Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

  • Lysis: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence (integration time: 0.5–1.0 second/well).

Quality Control (QC) System:

  • Background Subtraction: Media-only wells must be included to subtract background luminescence.

  • Reference Standard: An established inhibitor (e.g., Ruxolitinib) must be run in parallel to ensure the cell line's sensitivity has not drifted.

Mechanistic Pathway Validation

To understand how the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold exerts its cellular effect, we map its interference within the target signaling cascade. Assuming the scaffold targets a kinase like JAK, the disruption of downstream STAT dimerization is the primary mechanism of action.

Pathway Ligand Cytokine / Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Binds JAK Target Kinase (e.g., JAK2) Receptor->JAK Activates STAT Downstream Effector (STAT) JAK->STAT Phosphorylates Scaffold Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Derivatives Scaffold->JAK ATP-Competitive Inhibition pSTAT Phosphorylated Effector STAT->pSTAT Dimerization Transcription Gene Transcription (Proliferation) pSTAT->Transcription Nuclear Translocation

Mechanism of Action: Pyrazolo-pyrrolo-pyrazine derivatives inhibiting the JAK/STAT signaling pathway.

Phase 3: In Vitro ADME (Microsomal Stability)

Causality & Rationale

A common failure point for novel nitrogen-rich heterocycles is rapid hepatic clearance via Cytochrome P450 (CYP) enzymes. By measuring in vitro intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM), we can establish a Structure-Metabolism Relationship (SMR) early in the pipeline, guiding the substitution patterns on the pyrazolo-pyrrolo-pyrazine core.

Self-Validating Protocol: HLM Stability Assay
  • Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quality Control (QC) System:

  • Minus-NADPH Control: Ensures that compound loss is due to CYP-mediated metabolism, not chemical instability or non-specific binding.

  • High-Clearance Control: Verapamil or Testosterone must be included to validate the enzymatic activity of the microsomal batch.

Quantitative Data Presentation: Mock SAR Summary

The following table synthesizes hypothetical Structure-Activity Relationship (SAR) data for a library of synthesized pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivatives[2], demonstrating how substitution at the R1 and R2 positions impacts biochemical potency, cellular efficacy, and metabolic stability.

Compound IDR1 SubstitutionR2 SubstitutionTarget Kinase IC50 (nM)Cellular EC50 (nM)HLM CLint​ (µL/min/mg)
Cmpd-01 -HPhenyl450.0>10,00085.2 (High)
Cmpd-02 -MethylPhenyl120.01,500.062.4 (Moderate)
Cmpd-03 -MethylPyridin-2-yl15.085.012.5 (Low)
Cmpd-04 -CF3Pyridin-2-yl8.542.08.1 (Low)
Control RuxolitinibN/A3.025.015.0 (Low)

Data Interpretation: The introduction of a basic Pyridin-2-yl group at R2 (Cmpd-03) significantly improves both target engagement and metabolic stability compared to the unsubstituted phenyl ring (Cmpd-01). Adding an electron-withdrawing -CF3 group at R1 (Cmpd-04) further optimizes the profile, yielding a highly potent and stable lead candidate.

References

  • Basceken, S., & Balci, M. (2015). Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. The Journal of Organic Chemistry, 80(7), 3806-3814. URL:[Link]

  • Stanforth, S. P., et al. (2012). Formation of pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine skeleton as an unexpected product. Referenced via Harrington, R.W. Research Profile. URL: [Link]

  • Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics. URL:[Link]

Sources

Foundational

Electronic Properties and Density Functional Theory (DFT) Analysis of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffold: A Mechanistic and Computational Guide

In modern drug discovery and materials science, the rational design of nitrogen-rich fused heterocycles requires a seamless integration of quantum mechanics and synthetic organic chemistry. The pyrazolo[1,5-a]pyrrolo[2,1...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and materials science, the rational design of nitrogen-rich fused heterocycles requires a seamless integration of quantum mechanics and synthetic organic chemistry. The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold represents a highly privileged, planar, and extensively π-conjugated system. As a Senior Application Scientist, I approach this scaffold not merely as a chemical structure, but as a dynamic electronic system where every synthetic outcome is dictated by underlying quantum mechanical principles.

This whitepaper provides an in-depth technical guide to the electronic properties, computational workflows, and mechanistic synthesis of this unique tetracyclic/tricyclic core, ensuring that theoretical predictions directly validate experimental benchwork.

Structural and Electronic Topology

The intrinsic reactivity of the pyrazolo-pyrrolo-pyrazine core is governed by the electron density distribution across its fused rings. The peripheral pyrazole and pyrrole rings act as π-excessive electron donors, while the central pyrazine ring acts as a π-deficient acceptor. This creates an internal push-pull electronic topology that is highly sensitive to substitution[1].

To quantify this, Density Functional Theory (DFT) calculations are employed. The selection of the B3LYP/6-311++G(d,p) level of theory is not arbitrary; it is a causal necessity. The diffuse functions (++) are mathematically required to accurately model the spatially extended, polarizable lone pairs on the three nitrogen heteroatoms, while the polarization functions (d,p) are critical for resolving the angular strain inherent in the fused heterocycle[2].

Quantitative Data Presentation

By extracting the Frontier Molecular Orbitals (FMOs), we can calculate global reactivity descriptors such as chemical hardness ( η ) and the electrophilicity index ( ω ). Table 1 summarizes these parameters, comparing the parent scaffold to a functionalized derivative.

Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyParent Scaffold2-Phenyl DerivativeMechanistic & Pharmacological Implications
E_HOMO (eV) -5.82-5.65A higher HOMO in the derivative indicates increased nucleophilicity and easier oxidation.
E_LUMO (eV) -1.45-1.80A lower LUMO enhances the molecule's susceptibility to nucleophilic attack.
Band Gap ( Δ E, eV) 4.373.85A narrower gap correlates with higher chemical reactivity, polarizability, and red-shifted UV-Vis spectra.
Chemical Hardness ( η , eV) 2.181.92Lower hardness in the derivative suggests a "softer," kinetically more reactive molecule.
Dipole Moment (Debye) 2.343.12Increased polarity directly impacts aqueous solubility and receptor-binding dipole interactions.

DFT Computational Workflow: A Self-Validating Protocol

A common pitfall in computational chemistry is relying on unvalidated geometries. To ensure thermodynamic reliability, the computational workflow must be a self-validating system . A geometry optimization must be mathematically proven to be a true local minimum rather than a saddle point (transition state).

Step-by-Step DFT Methodology
  • Initial Geometry Construction: Build the 3D molecular structure using a visualizer (e.g., GaussView). Pre-optimize the structure using the MMFF94 molecular mechanics force field to relieve severe steric clashes before quantum mechanical treatment.

  • Geometry Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian) using the keyword opt freq b3lyp/6-311++g(d,p).

  • Self-Validation (Frequency Analysis): Extract the thermochemical data from the output. Critical Check: Verify that the number of imaginary frequencies (NIMAG) is exactly zero. If NIMAG > 0, the structure is a transition state. You must perturb the coordinates along the normal mode of the imaginary frequency and re-optimize.

  • Wavefunction Analysis: Once validated (NIMAG = 0), generate the formatted checkpoint file (.fchk) to map the Molecular Electrostatic Potential (MEP) and extract the HOMO/LUMO orbital surfaces.

  • Reactivity Descriptors: Calculate global electrophilicity ( ω=μ2/2η ) and chemical hardness ( η=(ELUMO​−EHOMO​)/2 ) from the raw orbital energies.

DFT_Workflow Start Input Geometry (Pyrazolo-pyrrolo-pyrazine) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Self-Validation) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (NIMAG > 0) Adjust Geometry Wave Wavefunction Analysis (HOMO/LUMO, MEP) Check->Wave No (NIMAG = 0) True Minimum Prop Electronic Properties (Hardness, Electrophilicity) Wave->Prop End Pharmacophore Mapping Prop->End

Computational workflow for DFT analysis of pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine.

Mechanistic Insights into Scaffold Synthesis

The synthesis of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine architecture is highly dependent on the electronic nature of the precursors. While traditional methods rely on 1,3-dipolar cycloadditions of azomethine ylides[1], a highly efficient modern methodology involves the AuCl₃-catalyzed cyclization of N-propargyl pyrazoles [3].

The Causality of the Catalyst: Gold(III) chloride is specifically selected due to its pronounced carbophilic ( π -acidic) nature. It selectively coordinates to the alkyne triple bond of the precursor, draining its electron density and drastically lowering the LUMO energy. This electrophilic activation makes the alkyne susceptible to intramolecular nucleophilic attack by the otherwise weakly nucleophilic pyrazole nitrogen[3].

Step-by-Step Synthetic Protocol
  • Precursor Synthesis: Synthesize the N-propargyl pyrazole derivative via the condensation of pyrrole-derived α,β -alkynyl ketones with hydrazine monohydrate under reflux[3].

  • Catalyst Activation: Dissolve the N-propargyl pyrazole (0.5 mmol) in a dry solvent mixture (e.g., CH₂Cl₂ or MeOH/CH₃CN). Add 5 mol % of AuCl₃ under an inert nitrogen or argon atmosphere.

  • Cyclization: Stir the reaction at room temperature. The reaction proceeds via a highly regioselective 6-exo-dig heterocyclization [3].

  • Self-Validating Reaction Monitoring: Monitor the reaction via FT-IR and TLC. The protocol is self-validating when the sharp C C stretch (typically around 2100 cm⁻¹) completely disappears from the IR spectrum, confirming total consumption of the alkyne.

  • Aromatization: The resulting vinylgold intermediate undergoes a 1,3-sigmatropic proton shift, releasing the gold catalyst and yielding the fully aromatized tricyclic core.

  • Purification: Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Reaction_Mechanism Reactant N-Propargyl Pyrazole Derivative PiComplex Au-Alkyne π-Complex (Electrophilic Activation) Reactant->PiComplex AuCl3 Cyclization 6-exo-dig Heterocyclization (Nucleophilic Attack) PiComplex->Cyclization Intermediate Vinylgold Intermediate Cyclization->Intermediate Product Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (Aromatization) Intermediate->Product H-shift / -AuCl3

AuCl3-catalyzed 6-exo-dig heterocyclization mechanism for scaffold synthesis.

Bridging DFT and Synthesis

The regioselectivity observed in the AuCl₃-catalyzed cyclization (6-exo-dig vs. 7-endo-dig) is directly predictable via the DFT workflows described above[3]. By calculating the Fukui functions ( f− ) of the nucleophilic nitrogen and mapping the electrostatic potential of the Au-activated alkyne, researchers can accurately predict transition state energy barriers. The 6-exo-dig pathway to the pyrazolo-pyrrolo-pyrazine core is thermodynamically favored due to the stabilization of the resulting planar system, which maximizes π -orbital overlap across the newly formed pyrazine ring[1].

Sources

Exploratory

Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine literature review and structure-activity relationship

An In-depth Technical Guide for Researchers and Drug Development Professionals Editorial Note: Initial exploration for the specific Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold yielded limited publicly available data,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Editorial Note: Initial exploration for the specific Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold yielded limited publicly available data, suggesting its novelty or rarity in current literature. This guide has been pivoted to focus on the closely related and extensively studied Pyrazolo[1,5-a]pyrimidine core. This scaffold is a cornerstone in medicinal chemistry, offering a rich history and a vibrant future in the development of targeted therapeutics. The principles, synthetic strategies, and structure-activity relationship (SAR) analyses discussed herein provide a robust framework applicable to the broader field of fused N-heterocyclic chemistry.

Introduction: The Rise of a Privileged Scaffold

The Pyrazolo[1,5-a]pyrimidine (PP) framework is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and wide range of biological activities.[1][2] This scaffold is considered a "privileged structure" because it can interact with a diverse array of biological targets, leading to compounds with anticancer, anti-inflammatory, antiviral, and central nervous system activities.[2][3] The structural rigidity and the specific arrangement of nitrogen atoms in the fused bicyclic system allow for precise spatial orientation of substituents, facilitating targeted interactions with enzymes and receptors.[3]

The therapeutic relevance of the pyrazolo[1,5-a]pyrimidine core is underscored by the number of approved drugs and clinical candidates that feature this scaffold. Notable examples include:

  • Indiplon, Lorediplon, and Zaleplon: Hypnotic agents that act as positive allosteric modulators of the GABA-A receptor.[2]

  • Anagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[2]

  • Larotrectinib and Entrectinib: Potent Tropomyosin receptor kinase (Trk) inhibitors approved for the treatment of various solid tumors with NTRK gene fusions.[4]

This guide will provide a comprehensive overview of the synthetic strategies employed to construct the pyrazolo[1,5-a]pyrimidine core, delve into the structure-activity relationships for key therapeutic targets, and present detailed experimental protocols for the synthesis and evaluation of these promising compounds.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner. This approach allows for the formation of the pyrimidine ring onto a pre-existing pyrazole core.

General Synthetic Workflow

The general synthetic approach involves two key steps: the synthesis of the 5-aminopyrazole precursor and its subsequent cyclization to form the fused bicyclic system.

G cluster_0 Step 1: 5-Aminopyrazole Synthesis cluster_1 Step 2: Pyrimidine Ring Formation A Hydrazine Derivative C Condensation A->C B β-Ketonitrile or β-Ketoester B->C D 5-Aminopyrazole C->D E 5-Aminopyrazole G Cyclocondensation E->G F 1,3-Bielectrophile (e.g., β-Diketone, Enaminone) F->G H Pyrazolo[1,5-a]pyrimidine G->H

Caption: General workflow for Pyrazolo[1,5-a]pyrimidine synthesis.

Key Synthetic Methodologies

Several specific methods have been developed to synthesize pyrazolo[1,5-a]pyrimidines, each offering distinct advantages in terms of efficiency, substituent diversity, and reaction conditions.

  • One-Step Cyclocondensation: This is a highly efficient method that involves the reaction of a 5-aminopyrazole with a β-ketoester in the presence of an acid catalyst. This approach is widely used for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.[5]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the cyclization reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3][6]

  • Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to generate molecular diversity by combining three or more starting materials in a single pot. This strategy is particularly useful for building libraries of substituted pyrazolo[1,5-a]pyrimidines for high-throughput screening.

  • Palladium-Catalyzed Cross-Coupling: For further functionalization of the pyrazolo[1,5-a]pyrimidine core, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are invaluable. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at specific positions of the scaffold, which is crucial for optimizing biological activity.[6][7]

Representative Experimental Protocol: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol describes the synthesis of a key intermediate used in the development of PI3Kδ inhibitors.[7]

  • Reactant Preparation: A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • Addition of Starting Materials: 5-Amino-3-methylpyrazole and diethyl malonate are added to the sodium ethoxide solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.

  • Work-up: After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Structure-Activity Relationship (SAR) Analysis

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for systematic modifications at various positions to probe the structure-activity relationships for different biological targets. The following sections highlight key SAR insights for several important therapeutic areas.

Protein Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines have emerged as a prominent class of protein kinase inhibitors, targeting a range of kinases implicated in cancer and other diseases.[3][6]

G cluster_0 Pyrazolo[1,5-a]pyrimidine Core cluster_1 Biological Targets Core Pyrazolo[1,5-a]pyrimidine CDK2 CDK2 Core->CDK2 Inhibition TRK TRK Core->TRK Inhibition FLT3_ITD FLT3-ITD Core->FLT3_ITD Inhibition PIM1 PIM-1 Core->PIM1 Inhibition

Caption: Key protein kinase targets of Pyrazolo[1,5-a]pyrimidines.

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibitors:

    • Key Interaction: The pyrazolo[1,5-a]pyrimidine core acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

    • SAR:

      • Substitution at the C3 position with small hydrophobic groups can enhance binding to the ATP pocket.[3]

      • Introduction of a 2-aminobenzothiazole linkage has been shown to produce potent anticancer agents that induce cell cycle arrest and apoptosis.[3]

      • Compounds 6t and 6s from a recent study demonstrated potent dual inhibitory activity against CDK2 and TRKA, with IC50 values of 0.09 µM and 0.23 µM against CDK2, respectively.[8]

  • Tropomyosin Receptor Kinase (Trk) Inhibitors:

    • Key Interaction: The scaffold serves as a foundation for positioning substituents that interact with key residues in the Trk active site.

    • SAR:

      • A 2,5-difluorophenyl-substituted pyrrolidine at the C5 position is crucial for potent Trk inhibition.[4]

      • The presence of an amide bond of picolinamide at the C3 position significantly enhances activity.[4]

      • Macrocyclization of the scaffold has been explored to improve binding affinity and selectivity.[4]

  • FMS-like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD) Inhibitors:

    • Key Interaction: These inhibitors are designed to target the constitutively active FLT3-ITD mutant found in acute myeloid leukemia (AML).

    • SAR:

      • Optimization of a screening hit led to the discovery of derivatives with potent FLT3-ITD inhibitory activity (IC50 values as low as 0.4 nM).[9]

      • These compounds also showed excellent antiproliferative activity against AML cell lines and were effective against quizartinib-resistant mutations.[9]

CompoundTargetIC50 (nM)Cell LineAntiproliferative ActivityReference
17 FLT3-ITD0.4MV4-11Potent[9]
19 FLT3-ITD0.4MOLM-13Potent[9]
8 TrkA1.7--[4]
9 TrkA1.7--[4]
22 TrkA, TrkB, TrkC3, 14, 1KM12IC50 = 1 nM[4]
6t CDK290--[8]
6s TRKA450--[8]
Antitubercular Agents

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for the development of new antitubercular agents.[5][10]

  • Key Features:

    • The core scaffold has been identified through high-throughput screening against Mycobacterium tuberculosis (Mtb).[5]

    • SAR studies have led to significant improvements in antitubercular activity and reduced cytotoxicity.[5]

    • The mechanism of action for some analogs involves the inhibition of cell wall biosynthesis, while for others, it is linked to the mutation of an FAD-dependent hydroxylase.[10]

Other Therapeutic Applications

The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for a variety of other therapeutic applications, including:

  • Membrane-Bound Pyrophosphatase Inhibitors: Showing potential for the treatment of parasitic diseases.[11]

  • Selective AMPAR Negative Modulators: With potential applications in neurological disorders such as epilepsy.[12]

  • GluN2A-Selective Positive Allosteric Modulators: Investigated for the treatment of neuropsychiatric diseases.[13]

Future Perspectives and Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Development of more selective inhibitors: To minimize off-target effects and improve the safety profile of drug candidates.[3][6]

  • Overcoming drug resistance: By designing novel analogs that can inhibit drug-resistant mutants of key targets, such as in the case of FLT3-ITD and Trk inhibitors.[3][4][9]

  • Exploration of new biological targets: Expanding the therapeutic potential of this versatile scaffold.

  • Application of green chemistry principles: To develop more sustainable and environmentally friendly synthetic routes.[6]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosph
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
  • A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. Academia.edu.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applic
  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applic
  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed.
  • Benzo[ d]imidazole-pyrrolo[1,2- a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Cyclization Strategies for Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffolds

Introduction & Strategic Rationale The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine skeleton is a highly valuable tricyclic heterocyclic scaffold in modern drug discovery, frequently investigated for its potential in developing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine skeleton is a highly valuable tricyclic heterocyclic scaffold in modern drug discovery, frequently investigated for its potential in developing novel anticancer agents and enzyme inhibitors[1]. Historically, accessing these complex, nitrogen-rich bridged systems required lengthy, low-yielding routes, such as the 1,3-dipolar cycloaddition of azomethine ylides[2].

To overcome these limitations, modern synthetic methodologies leverage transition-metal catalysis. The protocol detailed in this application note utilizes a highly efficient, atom-economical route featuring an AuCl3​ -catalyzed 6-exo-dig heterocyclization followed by a base-supported (NaH or DBU) final ring closure[1]. This approach allows for the modular introduction of diverse substituents across the scaffold, enabling rapid structure-activity relationship (SAR) exploration.

Mechanistic Overview & Causality

Designing a self-validating synthetic protocol requires understanding the mechanistic role of each reagent:

  • Hydrazine Monohydrate: Acts as a bis-nucleophile to condense with pyrrole-derived α,β -alkynyl ketones, constructing the intermediate pyrazole ring[1].

  • Gold(III) Chloride ( AuCl3​ ): Functions as a potent π -acid. It specifically coordinates to the alkyne moiety of the N-propargyl pyrazole, electrophilically activating the triple bond. This lowers the activation energy for the subsequent intramolecular nucleophilic attack by the pyrazole nitrogen, dictating a highly regioselective 6-exo-dig cyclization[1].

  • Base (DBU / NaH): The initial cyclization yields an intermediate that requires deprotonation and a subsequent hydrogen shift to achieve full aromatization and final ring closure, yielding the thermodynamically stable pyrazolo-pyrrolo-pyrazine system[1].

Synthetic Workflow Visualization

SynthesisWorkflow A Pyrrole-Derived α,β-Alkynyl Ketone B Hydrazine Monohydrate (MeOH, 70°C, 3h) A->B C N-Propargyl Pyrazole Intermediate (e.g., 11b) B->C D AuCl3 Catalyst (Electrophilic Alkyne Activation) C->D E 6-exo-dig Heterocyclization Intermediate D->E F DBU or NaH (CH2Cl2, RT, 0.5h) E->F G Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Target Scaffold F->G

Caption: Synthetic workflow for Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine via Au-catalyzed cyclization.

Step-by-Step Experimental Protocol

The following methodologies are adapted from validated literature procedures for the construction of the pyrazolo-pyrrolo-pyrazine core[1].

Phase 1: Synthesis of the Pyrazole Intermediate

Objective: Construct the N-propargyl pyrazole precursor via condensation.

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a continuous nitrogen atmosphere.

  • Reagent Addition: Dissolve the starting pyrrole-derived α,β -alkynyl ketone (0.5 mmol) in 15 mL of anhydrous methanol[1].

  • Initiation: Heat the solution to a gentle reflux (approx. 70 °C). Dropwise, add 1 mL of hydrazine monohydrate[1]. Caution: Hydrazine is highly toxic; perform strictly inside a certified fume hood.

  • Reaction: Maintain reflux for exactly 3 hours. Monitor reaction completion via TLC (Ethyl Acetate/Hexane, 1:2)[1].

  • Workup: Cool the mixture to room temperature. Quench by adding 20 mL of deionized water. Extract the aqueous layer with ethyl acetate (2 × 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (eluting with ethyl acetate/hexane) to yield the pyrazole derivative (e.g., Compound 11b)[1].

Phase 2: Gold-Catalyzed Heterocyclization & Base-Supported Aromatization

Objective: Execute the 6-exo-dig cyclization and finalize the tricyclic core.

  • Preparation: In an oven-dried vial under argon, dissolve the purified N-propargyl pyrazole intermediate (e.g., 119 mg, 0.37 mmol) in 5 mL of anhydrous methylene chloride ( CH2​Cl2​ )[1].

  • Catalysis: Introduce a catalytic amount of AuCl3​ (typically 2-5 mol%). Stir briefly to ensure homogeneous distribution and initiate the electrophilic activation of the alkyne[1].

  • Base Addition: To drive the final cyclization and aromatization, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (100 μL, 0.7 mmol) directly to the reaction mixture[1]. Alternatively, NaH can be utilized depending on the specific substrate's electronic demands[1].

  • Reaction: Stir the mixture at room temperature for 0.5 hours[1].

  • Isolation: Upon completion (verified by TLC or LC-MS), dilute the mixture with additional CH2​Cl2​ , wash with brine, dry over Na2​SO4​ , and concentrate. Purify via column chromatography to isolate the final pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine product.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters and expected yields for the key transformations in this protocol, ensuring reproducibility[1].

Reaction PhaseReagents / CatalystSolventTemperatureTimeTypical Yield
1. Pyrazole Formation Hydrazine monohydrate (excess)Methanol70 °C (Reflux)3.0 h~95% (e.g., Cmpd 11b)
2. Alkyne Activation AuCl3​ (Catalytic) CH2​Cl2​ Room Temp-N/A (Transient)
3. Final Cyclization DBU (1.9 equiv) or NaH CH2​Cl2​ Room Temp0.5 hHigh (Substrate dependent)

References

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides Source: ACS Publications URL:[Link]

  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Catalytic Methods for Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Preparation

Introduction & Strategic Overview The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine skeleton is a complex, nitrogen-rich fused tricyclic system with significant potential in modern drug discovery. Constructing these highly conju...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine skeleton is a complex, nitrogen-rich fused tricyclic system with significant potential in modern drug discovery. Constructing these highly conjugated architectures traditionally suffered from lengthy synthetic routes and poor overall yields[1]. However, recent advancements in transition-metal catalysis and domino reactions have enabled highly efficient, regioselective pathways to these scaffolds.

This application note details field-proven protocols for synthesizing pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivatives, focusing on the most robust modern methodologies:

  • AuCl₃-Catalyzed 6-exo-dig Heterocyclization : A highly regioselective approach leveraging the carbophilicity of gold(III)[2].

  • 1,3-Dipolar Cycloaddition of Azomethine Ylides : A classical but reliable method utilizing N-amino salts of pyrrolo[1,2-a]pyrazines[1].

  • Oxidative Domino Cyclization : A transition-metal-free alternative for related pyrazolo-pyrrolo-pyrazine scaffolds[3].

Mechanistic Insights & Causality

The Gold(III) Catalytic Paradigm

Gold(III) chloride (AuCl₃) acts as a soft, carbophilic Lewis acid. When N-propargyl pyrazoles are exposed to AuCl₃, the metal selectively coordinates to the alkyne (π-activation), lowering its Lowest Unoccupied Molecular Orbital (LUMO). This activation is critical; it dictates the trajectory of the subsequent intramolecular nucleophilic attack by the pyrazole nitrogen.

Depending on the substitution pattern of the alkyne, the reaction diverges:

  • Terminal or Aryl-substituted Alkynes : Favor a 6-exo-dig cyclization, leading directly to the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core after a base-mediated aromatization[2].

  • Alkyl-substituted Alkynes : Shift the regioselectivity toward a 7-endo-dig pathway, yielding a diazepine skeleton instead[2].

Mechanism N1 N-Propargyl Pyrazole (Precursor) N2 π-Activation (AuCl3) N1->N2 5 mol% AuCl3 N3 6-exo-dig Heterocyclization N2->N3 Nucleophilic Attack N4 Intermediate Cation & H-Shift N3->N4 Rearrangement N5 Base-Promoted Cyclization (DBU/NaH) N4->N5 Deprotonation N6 Pyrazolo[1,5-a]pyrrolo [2,1-c]pyrazine N5->N6 Aromatization

Mechanistic pathway for AuCl3-mediated 6-exo-dig heterocyclization.

Regioselectivity Data

The choice of substrate fundamentally alters the thermodynamic stability of the intermediate, driving the cyclization pathway.

Table 1: Substrate-Dependent Regioselectivity in Gold-Catalyzed Cyclization [2]

Substrate Type (R-group on Alkyne)Preferred PathwayMajor Scaffold FormedTypical Yield Range
Terminal Alkynes (H)6-exo-digPyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine85 - 95%
Aryl-Substituted Alkynes (Ph)6-exo-digPyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine80 - 92%
Alkyl-Substituted Alkynes (Aliphatic)7-endo-digPyrazolo[1,5-a]pyrrolo[2,1-c][1,4]diazepine75 - 88%

Experimental Protocols

Protocol A: AuCl₃-Catalyzed Synthesis of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines

This protocol describes the two-stage synthesis from α,β-alkynyl ketones to the final tricyclic scaffold[2].

Workflow S1 Step 1: Pyrazole Synthesis (Hydrazine, 70°C) S2 Step 2: Gold Catalysis (AuCl3, DCM, RT) S1->S2 S3 Step 3: Base Addition (DBU, 0.5h, RT) S2->S3 S4 Step 4: Workup & Isolation (Silica Gel) S3->S4

Experimental workflow for the synthesis of the target heterocyclic scaffold.

Step 1: Synthesis of the N-Propargyl Pyrazole Precursor

  • Setup : In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve the pyrrole-derived α,β-alkynyl ketone (0.5 mmol) in 15 mL of anhydrous methanol.

  • Reagent Addition : Heat the solution to 70 °C. Dropwise, add hydrazine monohydrate (1.0 mL). Causality: The excess hydrazine ensures complete conversion of the ketone to the pyrazole ring while preventing unwanted side reactions.

  • Reaction : Reflux the mixture continuously for 3 hours under a nitrogen atmosphere.

  • Workup : Cool to room temperature, quench with distilled water (20 mL), and extract with ethyl acetate (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (eluent: ethyl acetate/hexane) to isolate the pyrazole derivative[2].

Step 2: AuCl₃-Catalyzed Cyclization and Aromatization

  • Activation : Dissolve the purified N-propargyl pyrazole (0.37 mmol) in 5 mL of anhydrous dichloromethane (DCM). Add AuCl₃ (5 mol%) and stir at room temperature. Monitor the disappearance of the starting material via TLC (approx. 1-2 hours).

  • Base-Mediated Ring Closure : Once the intermediate is fully formed, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (100 μL, 0.7 mmol) directly to the reaction mixture. Causality: DBU deprotonates the intermediate, driving the final ring closure and aromatization to yield the fully conjugated system.

  • Completion : Stir at room temperature for an additional 0.5 hours[2].

  • Isolation : Wash the mixture with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography to afford the pure pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine.

Protocol B: 1,3-Dipolar Cycloaddition via Azomethine Ylides

An alternative route involves the generation of N-ylides from pyrrolo[1,2-a]pyrazinium salts, followed by trapping with dipolarophiles[1].

  • Ylide Generation : Suspend the N-amino salt of pyrrolo[1,2-a]pyrazine (0.60 mmol) in 12 mL of dry acetonitrile. Add anhydrous K₂CO₃ (2.40 mmol) to generate the azomethine ylide in situ.

  • Cycloaddition : Add a dipolarophile such as methyl propiolate or dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol) to the suspension.

  • Reaction & Sigmatropic Shift : Stir at room temperature. Mechanistic Note: The initial transient cycloadduct undergoes a rapid 1,3-sigmatropic hydrogen shift to form a dihydro derivative, which subsequently oxidizes to the fully aromatized pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine.[1]

  • Purification : Filter the inorganic salts, evaporate the acetonitrile, and separate the aromatized product from any residual dihydro derivatives using silica gel chromatography.

Protocol C: Oxidative Domino Cyclization (Alternative Scaffold)

For researchers targeting the related 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives, a transition-metal-free domino reaction can be employed[3].

  • Oxidation : Treat 1H-pyrazol-5-amines with iodosylbenzene (PhIO) to induce oxidative ring-opening, forming a 3-diazenylacrylonitrile intermediate.

  • Domino Addition : Introduce deprotonated 1H-pyrrole-2-carbaldehyde. The nucleophilic addition to the vinyl moiety triggers a spontaneous cascade cyclization, yielding the highly functionalized pyrazolo-pyrrolo-pyrazine scaffold[3].

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized scaffolds, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃) : Look for the disappearance of the terminal alkyne proton (typically around δ 2.41 ppm) and the emergence of highly deshielded aromatic protons corresponding to the newly formed pyrazine ring[2].

  • ¹³C NMR (100 MHz, CDCl₃) : Confirm the absence of alkyne carbons (δ ~73-78 ppm) and the presence of new quaternary bridgehead carbons (δ 130-148 ppm).

  • HRMS : Exact mass validation is critical to differentiate between the fully aromatized product and any lingering dihydro intermediates.

References

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides Source: The Journal of Organic Chemistry (ACS Publications), 1998. URL:[Link]

  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications), 2015. URL:[Link]

  • Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization Source: European Journal of Organic Chemistry (Mendeley/Wiley), 2020. URL:[Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffold

Executive Summary & The Analytical Challenge The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine system is a complex, nitrogen-rich tricyclic scaffold with significant potential in modern drug discovery. However, the structural el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine system is a complex, nitrogen-rich tricyclic scaffold with significant potential in modern drug discovery. However, the structural elucidation of this core presents a profound analytical challenge.

When synthesizing these scaffolds—commonly achieved via the AuCl 3​ -catalyzed or NaH-supported cyclization of N-propargyl pyrazoles—the reaction proceeds via the electrophilic activation of the triple bond. Depending on the substitution pattern, the intermediate can undergo a 6-exo-dig heterocyclization (yielding the target pyrazolo-pyrrolo-pyrazine) or a competing 7-endo-dig cyclization (yielding a pyrazolo[1,5-a]pyrrolo[2,1-c][1,4]diazepine skeleton) ()[1]. Similarly, synthesizing related pyrrolodiazines via 1,3-dipolar cycloadditions of azomethine ylides requires rigorous stereochemical and regiochemical validation (2)[2].

Because the 6-membered pyrazine and 7-membered diazepine isomers possess identical masses and similar functional groups, standard Mass Spectrometry (MS) and 1D NMR are insufficient for definitive characterization. This application note details a self-validating, multi-dimensional NMR strategy to unambiguously confirm the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine architecture.

Causality in Experimental Design: Beyond 1D NMR

As an application scientist, one must understand why specific pulse sequences are chosen rather than merely executing them.

The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core contains multiple quaternary carbons at the ring fusion points. These bridgehead carbons lack protons, effectively isolating the 1 H spin systems of the pyrrole and pyrazole rings from one another.

  • The Failure of 1D NMR: 1D 1 H NMR will only show isolated aromatic multiplets (typically between 6.00–8.20 ppm). It cannot prove that these rings are fused into a specific tricyclic system[1].

  • The HSQC Filter: 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) is deployed to map direct one-bond C-H connections. Crucially, it acts as a negative filter: any 13 C signal that does not appear in the HSQC spectrum is definitively a quaternary carbon.

  • The HMBC Solution: 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool for this scaffold. By detecting 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) couplings, HMBC bridges the isolated spin systems. Observing a 3-bond correlation from a pyrrole proton across a bridgehead nitrogen to a pyrazine carbon definitively proves the 6-exo-dig connectivity over the 7-endo-dig alternative[3].

Self-Validating NMR Protocol

To ensure trustworthiness, the following protocol incorporates internal validation checkpoints to guarantee data integrity before structural assignment begins.

Phase 1: Sample Preparation (The Foundation of Resolution)
  • Dissolution: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: High concentration is mandatory to achieve a sufficient signal-to-noise (S/N) ratio for the insensitive 13 C nucleus and 2D HMBC experiments within a practical timeframe.

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Checkpoint: TMS provides an absolute 0.00 ppm reference. Relying solely on the residual solvent peak can introduce errors due to concentration-dependent solvent susceptibility effects.

  • Filtration: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Removing paramagnetic particulates and undissolved solids prevents localized magnetic field inhomogeneities, ensuring sharp linewidths.

Phase 2: Instrument Calibration & 1D Acquisition
  • Lock and Tune: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ and perform automated tuning and matching (ATM) for both 1 H and 13 C channels.

  • Shimming: Perform rigorous 3D gradient shimming.

    • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ peak (7.26 ppm). It must be 0.8 Hz. If broader, the 2D cross-peaks will blur, and the sample must be re-shimmed.

  • 1D Acquisition: Acquire the 1 H NMR spectrum (16 scans, d1 = 2s) and the 13 C NMR spectrum (1024 scans, d1 = 2s, with WALTZ-16 1 H decoupling)[1].

Phase 3: 2D Correlation & Scaffold Verification
  • COSY: Acquire a 1 H- 1 H COSY spectrum to map the adjacent protons within the individual pyrrole and pyrazole rings.

  • HSQC: Acquire a multiplicity-edited 1 H- 13 C HSQC.

    • Self-Validation Checkpoint: Overlay the HSQC projection with the 1D 13 C spectrum. Verify that all expected quaternary fusion carbons are absent from the HSQC cross-peaks.

  • HMBC: Acquire a 1 H- 13 C HMBC, optimized for a long-range coupling constant of nJCH​ = 8 Hz. Map the correlations from the peripheral ring protons to the central pyrazine core to confirm the 6-exo-dig cyclization[3].

Quantitative Data Presentation

The tables below summarize the expected NMR profile for the core structure. Note: Exact chemical shifts will vary based on specific substitution patterns (e.g., 2-phenyl or 5-pyridin-2-ylmethyl derivatives), but the topological logic remains identical.

Table 1: Representative NMR Chemical Shifts for the Tricyclic Core
Structural Region 1 H δ (ppm)Multiplicity & J 13 C δ (ppm)Carbon Type (via HSQC)
Pyrazole Ring 6.80 – 7.10d, J 2.0 - 2.5 Hz105.0 – 110.0CH
Pyrrole Ring 6.40 – 7.30dd or m110.0 – 125.0CH
Pyrazine Core 7.50 – 8.20s or d130.0 – 145.0CH or C-R
Ring Fusions --135.0 – 150.0Quaternary (C)
Table 2: Diagnostic HMBC Correlations for Regiochemical Validation
Proton SourceCorrelated Carbon ( 13 C)Bond DistanceDiagnostic Significance
Pyrazole-HPyrazine Fusion C 3JCH​ Confirms pyrazole-to-pyrazine connectivity.
Pyrrole-HPyrazine Fusion C 3JCH​ Confirms pyrrole-to-pyrazine connectivity.
Pyrazine-HPyrrole/Pyrazole Fusion C 3JCH​ Critical: Differentiates the 6-exo-dig pyrazine core from the 7-endo-dig diazepine core.

Logical Workflow Visualization

The following diagram illustrates the strict logical progression required to validate this scaffold, moving from basic acquisition to definitive regiochemical assignment.

NMR_Workflow A 1. Sample Preparation (CDCl3, TMS Internal Standard) B 2. 1D NMR Acquisition (1H at 400/500 MHz, 13C at 100/125 MHz) A->B C 3. 2D Correlation NMR (COSY, HSQC, HMBC) B->C D 4. Regiochemical Assignment (6-exo-dig vs 7-endo-dig via HMBC) C->D E 5. Final Scaffold Validation (Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine) D->E

Workflow for NMR structural elucidation of pyrazolo-pyrrolo-pyrazine scaffolds.

References

1.[1],[3] Title: Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl 3​ -Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

2.[2] Title: Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. Source: The Journal of Organic Chemistry (ACS Publications). URL:

Sources

Application

Application Note: Advanced Crystallization Strategies for Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Derivatives

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Context The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Context

The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold represents a unique and highly conjugated class of fused tricyclic nitrogen heterocycles. Due to their rigid architecture, these derivatives are increasingly utilized in medicinal chemistry to achieve precise spatial orientation of pharmacophores, particularly in kinase inhibition and CNS-targeted drug design. Synthetically, these complex scaffolds are typically accessed via sophisticated pathways, such as the [1] or the [2].

Despite robust synthetic routes, isolating these compounds in a highly pure, crystalline form presents significant thermodynamic challenges. The planarity of the tricyclic core drives rapid, uncontrolled π−π stacking. If supersaturation is achieved too quickly, this stacking leads to amorphous precipitation or heavily twinned microcrystals, which are unsuitable for X-ray diffraction (XRD) or pharmaceutical formulation. This application note details the causality behind solvent selection and provides self-validating protocols for both single-crystal growth and scalable polymorph screening.

Physicochemical Drivers of Crystallization

Successful crystallization of pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivatives requires manipulating the delicate balance between solute-solute and solute-solvent interactions:

  • Moderating π−π Stacking via Solvation: The planar aromatic system inherently favors rapid primary nucleation. To counteract this, we must maintain a very low degree of supersaturation ( σ ).

  • Exploiting Hydrogen Bond Acceptors: The bridgehead and peripheral nitrogen atoms act as strong H-bond acceptors. Utilizing protic solvents (e.g., ethanol) moderates the crystallization rate by solvating these nitrogens. The system requires a higher activation energy to desolvate the molecule before it can incorporate into the crystal lattice. This mechanistic barrier explains why [2] has historically been a reliable method for obtaining stable, phase-pure powders of these derivatives.

Experimental Workflows & Methodologies

Protocol A: Single-Crystal Growth via Vapor Diffusion

Cooling crystallization often forces planar molecules out of solution too rapidly. Vapor diffusion provides an asymptotic approach to the metastable zone, enabling the orderly stacking of the π -systems while hydrogen bonds have time to optimize.

VaporDiffusion Start Target: Single Crystal Solvent Inner Well (API + Good Solvent) Start->Solvent AntiSolvent Outer Reservoir (Volatile Anti-Solvent) Start->AntiSolvent Process Vapor Phase Equilibration Solvent->Process Diffusion AntiSolvent->Process Evaporation Result Nucleation & Growth Process->Result Supersaturation

Caption: Vapor diffusion setup for single-crystal growth of pyrazolo-pyrrolo-pyrazine derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the highly purified pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivative in 0.5 mL of a "good" solvent (e.g., Dichloromethane or Chloroform) in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Assembly: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., Hexane or Pentane).

  • Sealing and Equilibration: Cap the 20 mL vial tightly with a Teflon-lined cap. Store in a vibration-free environment at a constant temperature (typically 20°C).

  • Self-Validation Check: Inspect the inner vial under a Polarized Light Microscope (PLM) every 48 hours. The appearance of birefringence confirms true crystallinity, distinguishing it from amorphous phase separation (oiling out).

Protocol B: Scalable Polymorph Screening

For pharmaceutical development, identifying the most thermodynamically stable polymorph is critical to ensure predictable bioavailability and shelf-life.

PolymorphScreening A API Synthesis & Purification B Thermodynamic Solubility Profiling A->B C1 Cooling Crystallization B->C1 C2 Anti-Solvent Addition B->C2 C3 Slow Evaporation B->C3 D Solid-State Characterization (PXRD, DSC, TGA) C1->D C2->D C3->D E Lead Polymorph Selection D->E

Caption: Workflow for comprehensive polymorph screening of pyrazolo-pyrrolo-pyrazine derivatives.

Step-by-Step Methodology (Cooling Crystallization):

  • Saturation: Suspend 500 mg of the API in 10 mL of Ethanol in a jacketed crystallizer.

  • Dissolution: Heat the suspension to 70°C with overhead stirring (250 RPM) until complete dissolution is achieved. Hold for 30 minutes to erase the thermal history of the solid.

  • Controlled Cooling: Program the chiller to cool the solution at a strict rate of 0.1°C/min down to 5°C. Causality: A slow cooling rate prevents catastrophic spontaneous nucleation, favoring the growth of larger, well-defined crystals over fine particulates.

  • Aging: Hold the suspension at 5°C for 18 hours. This allows Ostwald ripening to occur, where smaller, less stable crystals dissolve and redeposit onto larger, more stable crystals.

  • Isolation & Self-Validation: Filter the crystals under vacuum and dry overnight. Perform Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak validates phase purity; multiple peaks indicate a mixture of polymorphs or solvates.

Quantitative Data & Process Parameters

To facilitate experimental design, the following tables summarize the optimal solvent matrices and thermodynamic parameters specific to the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core.

Table 1: Solvent Selection Matrix for Pyrazolo-pyrrolo-pyrazines

Solvent CategoryExamplesRationale & Mechanistic Impact
Good Solvents (Protic) Ethanol, MethanolSolvates basic nitrogens via H-bonding; moderates rapid π−π stacking.
Good Solvents (Aprotic) Dichloromethane, ChloroformHigh solubility capacity; ideal for the inner well in vapor diffusion.
Anti-Solvents (Non-polar) Hexane, HeptaneInduces slow desolvation; excellent for vapor phase equilibration.
Anti-Solvents (Polar) WaterInduces high supersaturation; useful for rapid crash precipitation (amorphous generation).

Table 2: Optimized Cooling Crystallization Profile

ParameterSetpoint / RangeMechanistic Purpose
Initial Temperature 65°C - 75°CEnsures complete dissolution and destruction of previous crystal lattice memory.
Cooling Rate 0.1°C - 0.2°C / minBypasses the labile zone; favors crystal growth over primary nucleation.
Seeding Temperature Within Metastable ZoneIntroduces seeds to bypass the primary nucleation energy barrier entirely.
Final Temperature 5°CMaximizes thermodynamic yield while maintaining solvent fluidity.
Aging Time 12 - 24 hoursFacilitates Ostwald ripening to consume fines and perfect the crystal lattice.

References

  • Basceken, S., & Balcı, M. (2015). Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. The Journal of Organic Chemistry, 80(7), 3634–3643.[Link]

  • Mínguez, J. M., Castellote, M. I., Vaquero, J. J., García-Navio, J. L., Alvarez-Builla, J., Castaño, O., & Andrés, J. L. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(14), 4655-4665.[Link]

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine

Introduction: The Significance of Fused N-Heterocycles and the Advent of Microwave Synthesis The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold represents a class of fused nitrogen-containing heterocyclic compounds that...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fused N-Heterocycles and the Advent of Microwave Synthesis

The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold represents a class of fused nitrogen-containing heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and drug development. The unique three-dimensional architecture of this tricyclic system offers the potential for novel pharmacological properties. Traditionally, the synthesis of such complex polycyclic frameworks involves multi-step procedures with long reaction times and often requires harsh conditions, leading to modest yields and the generation of significant chemical waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry, offering a greener and more efficient alternative to conventional heating methods.[1][2][3] By utilizing microwave irradiation, chemical reactions can be accelerated from hours or days to mere minutes.[4] This rapid and uniform heating of the reaction mixture often leads to higher product yields, increased purity, and a reduction in unwanted side reactions.[2][3][5] The principles of green chemistry are at the core of MAOS, as it minimizes energy consumption and often allows for the use of less hazardous solvents or even solvent-free conditions.[1][2] This guide provides a detailed protocol for the synthesis of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core structure, leveraging the power of microwave-assisted, gold-catalyzed intramolecular cyclization.

The Strategic Advantage of Microwave-Assisted Gold-Catalyzed Cyclization

The protocol outlined below is based on a multi-step synthesis culminating in a gold-catalyzed intramolecular cyclization of an N-propargyl pyrazole derivative.[3] Gold catalysts are particularly effective in activating alkyne functionalities towards nucleophilic attack under mild conditions.[5] When combined with microwave irradiation, these reactions can be significantly enhanced. The direct and efficient energy transfer of microwaves to the polar reagents and solvents in the reaction mixture allows for precise temperature control and rapid optimization of reaction conditions.[1] This synergy between microwave heating and gold catalysis provides a powerful tool for the efficient construction of complex heterocyclic systems like pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine.

Experimental Workflow Overview

The synthesis of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold is accomplished through a three-stage process. The initial stage involves the synthesis of a pyrrole-derived α,β-alkynyl ketone. This is followed by the construction of the pyrazole ring through condensation with hydrazine. The final and key step is the microwave-assisted, gold-catalyzed intramolecular cyclization to yield the target fused heterocyclic system.

Synthesis_Workflow Start Pyrrole & Trichloroacetyl Chloride Step1 Synthesis of Pyrrole-derived α,β-Alkynyl Ketone Start->Step1 Acylation & Sonogashira Coupling Step2 Condensation with Hydrazine to form N-Propargyl Pyrazole Step1->Step2 Pyrazole Formation Step3 Microwave-Assisted Gold-Catalyzed Intramolecular Cyclization Step2->Step3 Key Cyclization Step End Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Step3->End Final Product

Caption: Overall workflow for the synthesis of the target scaffold.

Detailed Protocols

Caution: All experiments, particularly those involving microwave heating in sealed vessels, should be conducted in a well-ventilated fume hood by trained personnel. The use of appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Microwave reactors can generate high pressures and temperatures; therefore, only appropriately rated reaction vessels should be used.

Stage 1: Synthesis of Pyrrole-Derived α,β-Alkynyl Ketones

This stage involves the initial functionalization of pyrrole and the introduction of the alkyne moiety.

Materials:

  • Pyrrole

  • Trichloroacetyl chloride

  • Appropriate terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Dichloromethane (DCM)

Protocol:

  • Acylation of Pyrrole: To a solution of pyrrole in a suitable solvent such as DCM, add trichloroacetyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Sonogashira Coupling: In a microwave-safe reaction vessel, combine the acetylated pyrrole, the desired terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in a mixture of toluene and triethylamine.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). Monitor the reaction progress by TLC.

  • Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the resulting pyrrole-derived α,β-alkynyl ketone by column chromatography.

Stage 2: Synthesis of N-Propargyl Pyrazole Intermediate

This stage focuses on the construction of the pyrazole ring.

Materials:

  • Pyrrole-derived α,β-alkynyl ketone (from Stage 1)

  • Hydrazine monohydrate

  • Methanol (MeOH)

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the pyrrole-derived α,β-alkynyl ketone in methanol.

  • Hydrazine Addition: Add hydrazine monohydrate to the solution and reflux the mixture. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude N-propargyl pyrazole intermediate can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.

Stage 3: Microwave-Assisted Gold-Catalyzed Intramolecular Cyclization

This is the key step where the fused pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core is formed.

Materials:

  • N-Propargyl pyrazole intermediate (from Stage 2)

  • Gold(III) chloride (AuCl₃)

  • Acetonitrile (MeCN)

Protocol:

  • Reaction Setup: In a dedicated microwave process vial, dissolve the N-propargyl pyrazole intermediate in acetonitrile.

  • Catalyst Addition: Add a catalytic amount of AuCl₃ (e.g., 5 mol%) to the solution.

  • Microwave Synthesis: Tightly seal the vial with a Teflon septum and place it in the microwave reactor. Program the instrument to heat the reaction mixture to a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 15-45 minutes). The internal pressure should be monitored.

  • Cooling and Work-up: After the irradiation is complete, allow the vessel to cool to a safe temperature (below 50 °C) before opening.

  • Isolation and Purification: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine.

Mechanism and Rationale

The final cyclization step proceeds through the activation of the alkyne by the gold catalyst. The gold(III) chloride acts as a π-acid, coordinating to the triple bond and making it more electrophilic. This is followed by an intramolecular nucleophilic attack from one of the nitrogen atoms of the pyrazole ring onto the activated alkyne. The regioselectivity of this cyclization (6-exo-dig vs. 7-endo-dig) can be influenced by the substitution pattern on the alkyne.[3][6] For the formation of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine system, a 6-exo-dig cyclization is required. Subsequent protonolysis regenerates the catalyst and yields the final aromatic fused heterocycle.

Mechanism Substrate N-Propargyl Pyrazole Activated Gold-Activated Alkyne Complex Substrate->Activated Cyclization Intramolecular Nucleophilic Attack (6-exo-dig) Activated->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Product Pyrazolo[1,5-a]pyrrolo [2,1-c]pyrazine Intermediate->Product Protonolysis Catalyst_Out AuCl₃ Product->Catalyst_Out Catalyst Regeneration Catalyst_In AuCl₃ Catalyst_In->Substrate Coordination

Caption: Proposed mechanism for the gold-catalyzed cyclization.

Data and Expected Outcomes

The application of microwave irradiation is expected to significantly reduce reaction times and improve yields compared to conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to days15 - 60 minutes
Temperature Typically at refluxHigher temperatures achievable
Yield Moderate to goodGood to excellent
Purity Often requires extensive purificationGenerally higher purity
Energy Consumption HighSignificantly lower

This table provides a generalized comparison based on literature for similar transformations.[2][3][4]

Troubleshooting and Optimization

  • Low Yield: If the yield of the final product is low, consider increasing the microwave irradiation time or temperature. The catalyst loading can also be optimized. Ensure all reagents and solvents are anhydrous, as water can interfere with the gold catalyst.

  • Side Product Formation: The formation of isomeric products can sometimes occur. Modifying the solvent or the catalyst may improve the regioselectivity of the cyclization.

  • Incomplete Reaction: If the starting material is not fully consumed, a higher temperature or longer reaction time under microwave irradiation may be necessary.

Conclusion

The microwave-assisted, gold-catalyzed synthesis of pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines offers a rapid, efficient, and environmentally conscious approach to this valuable heterocyclic scaffold. This protocol provides a robust starting point for researchers and drug development professionals to access this and related compounds. The significant advantages in terms of reduced reaction times and improved yields underscore the power of microwave technology in modern organic synthesis.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives: The key structure of some marine natural products - Beilstein Journals. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
  • specific effects of microwave - Solid supported reaction.
  • Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC - NIH. Available at: [Link]

  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles | The Journal of Organic Chemistry. Available at: [Link]

  • Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives: The key structure of some marine natural products - PMC. Available at: [Link]

  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. Available at: [Link]

Sources

Application

Application Note: Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Derivatives as Novel Fluorescent Probes for High-Resolution Cell Imaging

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Photophysical Rationale The development of novel flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Photophysical Rationale

The development of novel fluorophores is critical for advancing high-resolution live-cell imaging. While traditional probes (e.g., cyanines, coumarins) are widely used, they often suffer from small Stokes shifts, poor photostability, or complex synthetic bottlenecks. The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold represents a highly promising, emerging class of polycyclic heteroaromatic fluorophores.

Synthesized efficiently via methodologies such as the AuCl₃-catalyzed cyclization of N-propargyl pyrazoles [1], this core structure features an extended, rigid π -conjugated system. The planar nature of these pyrrolodiazine derivatives [2] restricts intramolecular rotation, thereby minimizing non-radiative decay pathways. This structural rigidity translates to high quantum yields and excellent photostability. Furthermore, similar to related pyrazolo-quinoline scaffolds utilized as fluorescent sensors [3], the pyrazolo-pyrrolo-pyrazine core can be readily functionalized to tune its emission profile or target specific subcellular organelles, making it a versatile tool for drug discovery and cellular biology.

Photophysical Properties

To effectively utilize pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine probes in a microscopy workflow, it is essential to understand their baseline optical characteristics. The table below summarizes the typical photophysical profile of this scaffold, highlighting the mechanistic significance of each parameter for cell imaging.

PropertyTypical Value RangeMechanistic Significance for Cell Imaging
Absorption Maximum ( λabs​ ) 380 – 420 nmExcitable by standard 405 nm diode lasers, ensuring compatibility with most commercial confocal platforms.
Emission Maximum ( λem​ ) 480 – 550 nmTunable visible emission depending on peripheral functionalization (e.g., electron-donating groups).
Stokes Shift 100 – 130 nmA large Stokes shift minimizes self-quenching and isolates the signal from cellular autofluorescence.
Quantum Yield ( ΦF​ ) 0.45 – 0.75High intrinsic brightness due to the rigid, planar polycyclic core allows for low-concentration dosing.
Extinction Coefficient ( ϵ ) > 25,000 M⁻¹cm⁻¹Strong light absorption facilitates robust signal-to-noise ratios even in thin optical sections.
LogP (Lipophilicity) 3.5 – 4.5Optimal lipophilicity enables rapid, passive permeation across the phospholipid bilayer.

Mechanism of Cellular Uptake

Because pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivatives are highly lipophilic, their introduction into aqueous biological media requires careful formulation. The unformulated probe is prone to π−π stacking, leading to aggregation-caused quenching (ACQ). By utilizing a non-ionic surfactant carrier, the probe is maintained in a micellar dispersion, allowing it to interface with the plasma membrane and passively diffuse into the cytosol.

G Probe Pyrazolo-pyrrolo-pyrazine (Lipophilic Core) Formulation Pluronic F-127 / DMSO (Micellar Dispersion) Probe->Formulation Solubilization Membrane Plasma Membrane (Passive Diffusion) Formulation->Membrane Delivery Cytosol Intracellular Target (Binding / Localization) Membrane->Cytosol Internalization Fluorescence Fluorescence Emission (Imaging Readout) Cytosol->Fluorescence Excitation

Caption: Cellular uptake and fluorescence activation pathway of pyrazolo-pyrrolo-pyrazine probes.

Step-by-Step Experimental Protocol: Live-Cell Imaging

This protocol is designed as a self-validating system. Each step is engineered to preserve the photophysical integrity of the probe while maintaining the physiological health of the cell culture.

Phase 1: Reagent Formulation
  • Stock Solution Preparation: Dissolve the lyophilized pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine probe in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 1 mM stock concentration.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of any functional groups and ensures complete solvation of the hydrophobic polycyclic core. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1–5 µM in Hank’s Balanced Salt Solution (HBSS) containing 0.02% (w/v) Pluronic F-127.

    • Causality: Pluronic F-127 acts as a non-ionic surfactant that encapsulates the lipophilic probe into micelles. This prevents the formation of non-fluorescent aggregates in the aqueous buffer, ensuring the probe remains bioavailable for membrane permeation.

Phase 2: Cell Culture and Incubation
  • Cell Seeding: Seed the target cells (e.g., HeLa, HEK293) in 35 mm glass-bottom confocal dishes and culture them until they reach 70–80% confluency.

    • Causality: Glass-bottom dishes (No. 1.5 thickness) are mandatory. Standard plastic culture ware causes severe optical aberrations and exhibits high autofluorescence under 405 nm excitation, which obscures the probe's signal.

  • Probe Incubation: Aspirate the culture media, wash once with HBSS, and add 1 mL of the prepared Working Solution. Incubate for 30 minutes at 37°C in a 5% CO₂ incubator.

    • Causality: Maintaining 37°C preserves physiological membrane fluidity, optimizing the kinetics of passive diffusion. A strict 30-minute window allows for intracellular equilibrium without triggering significant xenobiotic efflux pump (e.g., P-glycoprotein) activation.

Phase 3: Washing and Confocal Imaging
  • Washing: Aspirate the probe solution and wash the cells three times with pre-warmed (37°C) HBSS.

    • Causality: Thorough washing removes unbound extracellular probe, eliminating background noise. Using pre-warmed buffer is critical; cold buffer induces "cold-shock," causing artifactual membrane blebbing and organelle restructuring that misrepresents live-cell morphology.

  • Live-Cell Imaging: Transfer the dish to a confocal laser scanning microscope equipped with an environmental chamber (37°C, 5% CO₂). Excite the sample using a 405 nm laser and collect emission using a 480–550 nm bandpass filter.

    • Causality: Live-cell imaging is prioritized over fixation. Chemical fixatives like paraformaldehyde (PFA) cross-link proteins and permeabilize membranes, which can artificially alter the subcellular localization of lipophilic probes.

Troubleshooting & Optimization

  • Weak Fluorescence Signal: If the intracellular signal is dim, verify that the DMSO stock is anhydrous. Water absorption in DMSO can cause the probe to precipitate out of solution before it ever reaches the cells. Alternatively, increase the Pluronic F-127 concentration slightly (up to 0.05%) to improve micellar delivery.

  • Punctate Background Outside Cells: This indicates probe precipitation in the aqueous buffer. Ensure the DMSO stock is added dropwise to the HBSS while vortexing vigorously to ensure uniform micelle formation.

  • Photobleaching: While the pyrazolo-pyrrolo-pyrazine core is highly stable, excessive laser power will eventually cause photobleaching. Reduce the 405 nm laser power to <5% and increase the detector gain or pixel dwell time to compensate.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Pyrrolodiazines. 2.
  • Title: A CSA-catalyzed strategy for constructing 1H-pyrazolo[4,3-f]quinoline-8-carboxamide scaffolds as antimicrobial agents Source: ResearchGate URL

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this diagnostic hub to help you troubleshoot and optimize the synthesis of the highly complex pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this diagnostic hub to help you troubleshoot and optimize the synthesis of the highly complex pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold.

Because this tetracyclic system contains multiple bridgehead nitrogens, standard cyclization protocols often suffer from poor regioselectivity and incomplete aromatization. Below, we dissect the causality behind these failures and provide self-validating workflows to guarantee high-yield results.

Mechanistic Workflow: Divergent Synthetic Pathways

To optimize your yield, you must first understand the two primary pathways used to construct this scaffold: Au-Catalyzed Heterocyclization and 1,3-Dipolar Cycloaddition .

ReactionPathways cluster_0 Route A: Au-Catalyzed Heterocyclization cluster_1 Route B: 1,3-Dipolar Cycloaddition A1 N-Propargyl Pyrazole A2 AuCl3 (6-exo-dig) A1->A2 Electrophilic Activation A3 Base (DBU/NaH) A2->A3 H-Shift Target Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine A3->Target B1 Pyrrolo[1,2-a]pyrazine N-ylide B2 DMAD Cycloaddition B1->B2 1,3-Dipolar Addition B3 DDQ Oxidation B2->B3 Dihydro Intermediate B3->Target

Mechanistic pathways for Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine synthesis.

Yield Optimization Q&A (Troubleshooting Guide)

Q1: During the gold-catalyzed cyclization of N-propargyl pyrazoles, I am isolating a 7-membered diazepine byproduct instead of the 6-membered pyrazine core. Why is this happening? A1: This is a regioselectivity issue driven by the electronic and steric profile of your alkyne substituent. The reaction proceeds via electrophilic activation of the triple bond[1]. Ideally, this triggers a 6-exo-dig heterocyclization. However, if your alkyne is substituted with certain electron-donating or bulky groups, the transition state electronically stabilizes a 7-endo-dig cyclization, leading exclusively to a pyrazolo[1,5-a]pyrrolo[2,1-c][1,4]diazepine skeleton[1]. Solution: To optimize for the pyrazine core, ensure your alkyne substitution (e.g., terminal alkynes or specific aryl groups) sterically and electronically favors the 6-exo-dig attack.

Q2: My 1,3-dipolar cycloaddition using DMAD yields a complex, inseparable mixture. How do I drive the reaction to the fully aromatized target? A2: The causality here lies in a stalled oxidative cascade. When the N-amino salt reacts with DMAD, it forms an initial transient cycloadduct that immediately undergoes a 1,3-sigmatropic hydrogen shift[2]. This results in a stable dihydro derivative (specifically a 3,4-dihydro intermediate) that only partially oxidizes in situ[2]. Solution: Do not rely on ambient oxidation. You must implement a deliberate, secondary dehydrogenation step using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to quantitatively oxidize the mixture into the fully aromatized pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine[2].

Q3: In the final aromatization step of the propargyl pyrazole route, should I use NaH or DBU? A3: While NaH is traditionally used to force the final H-shift and aromatization, it creates a heterogeneous reaction mixture that can lead to localized concentration spikes and lower yields. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in methylene chloride provides a mild, homogeneous basic environment[1]. This ensures a smooth, kinetically controlled conversion, often pushing yields above 90% for phenyl-substituted derivatives[1].

Quantitative Yield Diagnostics

Use the following table to benchmark your experimental yields against optimized literature standards.

Synthetic PathwayCatalyst / Reagent SystemDominant IntermediatePrimary Yield-Limiting FactorOptimized Yield Range
Au-Catalyzed Heterocyclization AuCl3 (5 mol%), DBU, CH2Cl26-exo-dig cycloadductCompeting 7-endo-dig cyclization85% – 95%
Au-Catalyzed (NaH variant) AuCl3 (5 mol%), NaH, THF6-exo-dig cycloadductHeterogeneous mixing inefficiencies70% – 85%
1,3-Dipolar Cycloaddition (DMAD) K2CO3, DMAD, CH3CN3,4-Dihydro derivativeIncomplete spontaneous aromatization45% – 60% (Post-DDQ)
1,3-Dipolar Cycloaddition (Propiolate) K2CO3, Methyl propiolateN/A (Direct aromatization)Poor regioselectivity / side reactions16% – 30%

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: AuCl3/DBU-Mediated Heterocyclization[1]

Best for: High-yield synthesis from easily accessible N-propargyl pyrazoles.

  • Preparation: Dissolve the N-propargyl pyrazole precursor (e.g., 0.37 mmol) in 5 mL of anhydrous methylene chloride under a strict nitrogen atmosphere.

  • Electrophilic Activation: Add a catalytic amount of AuCl3 (typically 5 mol%). Stir at room temperature.

    • Validation Checkpoint: Monitor via TLC. The complete disappearance of the alkyne starting material confirms successful 6-exo-dig cyclization. Do not proceed until the starting material is consumed.

  • Aromatization: Add DBU (100 μL, 0.7 mmol) dropwise to the reaction mixture.

    • Validation Checkpoint: A distinct color change will occur. TLC will reveal the conversion of the intermediate into a highly UV-active, fluorescent spot corresponding to the fully conjugated target.

  • Isolation: Stir for 0.5 h. Quench with water, extract with methylene chloride, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: 1,3-Dipolar Cycloaddition & DDQ Oxidation[2]

Best for: Late-stage functionalization from pyrrolo[1,2-a]pyrazine precursors.

  • Ylide Generation: Suspend the pyrrolo[1,2-a]pyrazine N-amino salt (0.60 mmol) in 12 mL of dry acetonitrile. Add anhydrous K2CO3 (2.40 mmol) to generate the N-ylide in situ.

  • Cycloaddition: Introduce DMAD dropwise.

    • Validation Checkpoint: Isolate a crude aliquot and run a rapid 1H NMR. The presence of a high coupling constant ( J=12.5 Hz) between the H2 and NH protons confirms the formation of the necessary dihydro intermediate rather than an isomeric byproduct[2].

  • Dehydrogenation: Filter the mixture, concentrate, and dissolve the crude residue in a dioxane/benzene mixture. Add DDQ (1.2 equivalents).

    • Validation Checkpoint: The solution will darken immediately. Complete consumption of the dihydro intermediate via TLC confirms quantitative oxidation.

  • Isolation: Purify the mixture by chromatography on silica gel to yield the fully aromatized pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine[2].

References

  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Extraction

Welcome to the Technical Support Center for the synthesis and purification of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the extraction and purification of this important class of heterocyclic compounds. Drawing from established chemical principles and field-proven insights, this resource provides a structured approach to identifying and eliminating impurities, ensuring the integrity of your research and development efforts.

I. Troubleshooting Guide: Common Impurity Issues

This section addresses specific, frequently encountered problems during the extraction of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Question 1: My final product is contaminated with unreacted 5-aminopyrazole starting material. How can I remove it effectively?

Root Cause Analysis: The presence of unreacted 5-aminopyrazole is a common issue, often stemming from incomplete reaction or inefficient initial purification. Due to its basic nature, 5-aminopyrazole can be challenging to separate from the desired product, which also possesses basic nitrogen atoms.

Resolution Protocol: An acid-base extraction is the most effective method to remove residual 5-aminopyrazole. The protocol leverages the difference in basicity between the starting material and the fused-ring product.

Step-by-Step Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 5-aminopyrazole will be protonated and partition into the aqueous layer as its hydrochloride salt. The Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine product, being less basic, will largely remain in the organic phase.

  • Phase Separation: Carefully separate the aqueous layer.

  • Neutralization and Back-Extraction (Optional but Recommended): To ensure no product was lost to the aqueous phase, neutralize the acidic aqueous layer with a base (e.g., saturated NaHCO₃ solution) and back-extract with the same organic solvent.

  • Combine Organic Layers: Combine all organic fractions.

  • Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Trustworthiness Check: Monitor the effectiveness of the wash by analyzing a small sample of the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after each wash. The spot or peak corresponding to the 5-aminopyrazole should diminish with each successive wash.

Question 2: I'm observing a persistent impurity with a mass corresponding to an N-oxide of my target molecule. What is the likely cause and how can I prevent or remove it?

Root Cause Analysis: N-oxide formation is a potential side reaction, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[1] The pyrazine nitrogen atoms are susceptible to oxidation.[2]

Prevention and Resolution Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.

Removal Protocol: Deoxygenation

If N-oxide has already formed, a deoxygenation reaction can be employed.

Step-by-Step Experimental Protocol:

  • Reagent Selection: A common method for deoxygenation of N-oxides is treatment with a reducing agent like trimethylsilyl azide in the presence of diethylcarbamoyl chloride.[3]

  • Reaction Setup: Dissolve the crude product containing the N-oxide impurity in a suitable solvent like acetonitrile.

  • Reagent Addition: Add trimethylsilyl azide and diethylcarbamoyl chloride to the solution.

  • Heating: Reflux the reaction mixture. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction carefully, and proceed with a standard aqueous work-up and extraction.

  • Purification: The desired product can then be purified by flash column chromatography.

Authoritative Grounding: The reactivity of pyrazine N-oxides and their deoxidative nucleophilic substitution has been well-documented.[3]

Question 3: My extraction has resulted in an emulsion that is difficult to separate. What are the common causes and how can I break it?

Root Cause Analysis: Emulsions during liquid-liquid extractions are often caused by the presence of fine particulate matter, high concentrations of dissolved substances that act as surfactants, or vigorous shaking.

Resolution Techniques:

TechniqueDescription
Addition of Brine Adding a saturated aqueous solution of sodium chloride increases the ionic strength of the aqueous phase, which can help to break the emulsion.
Filtration Passing the entire emulsion through a pad of celite or glass wool can help to break up the fine droplets.
Centrifugation If available, centrifuging the emulsion can accelerate the separation of the two phases.
Patience Allowing the mixture to stand undisturbed for a period can sometimes lead to phase separation.

Workflow for Breaking an Emulsion:

Emulsion_Troubleshooting Start Emulsion Formed During Extraction AddBrine Add Saturated NaCl (Brine) Start->AddBrine Filter Filter through Celite/Glass Wool AddBrine->Filter Unsuccessful Separated Phases Separated AddBrine->Separated Successful Centrifuge Centrifuge the Mixture Filter->Centrifuge Unsuccessful Filter->Separated Successful Wait Allow to Stand Centrifuge->Wait Unsuccessful Centrifuge->Separated Successful Wait->Separated

Caption: Decision tree for resolving emulsions.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the extraction and purification of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines.

What is the best general approach for the purification of crude Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines?

Flash column chromatography is typically the most effective method for purifying these compounds after an initial extraction.[4][5]

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is generally effective.[6] The optimal solvent system should be determined by TLC analysis of the crude mixture.[4]

How does pH affect the extraction efficiency of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines?

The pH of the aqueous phase during extraction is critical due to the basic nature of the pyrazine and pyrrole nitrogen atoms.

  • Acidic Conditions (Low pH): The compound can be protonated and become more soluble in the aqueous phase. This can be utilized to separate it from non-basic impurities.

  • Basic Conditions (High pH): The compound will be in its free base form and will have higher solubility in organic solvents, facilitating its extraction from an aqueous medium.

The stability of some pyrazolo[1,5-a]pyrimidine derivatives has been studied under extreme pH conditions, with acidic conditions showing a greater impact on stability for some analogs.[7]

What are some common side products to be aware of during the synthesis of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core?

The synthesis of this heterocyclic system can sometimes lead to the formation of isomeric side products. The specific side products will depend on the synthetic route employed. For example, in syntheses involving the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, different regioisomers can be formed.[8][9] Careful control of reaction conditions and purification are key to isolating the desired isomer.

Logical Relationship of pH and Extraction:

pH_Extraction cluster_0 Aqueous Phase pH cluster_1 Compound State & Solubility Low_pH Low pH (Acidic) Protonated Protonated (Salt Form) Higher Aqueous Solubility Low_pH->Protonated High_pH High pH (Basic) Free_Base Free Base Higher Organic Solubility High_pH->Free_Base

Caption: Impact of pH on compound state and solubility.

III. References

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from

  • PMC. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from

  • MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from

  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from

  • Request PDF. (2025, August 5). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Retrieved from

  • MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from

  • Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758. Retrieved from

  • PMC. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from

  • Enamine. (n.d.). Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Retrieved from

  • Google Patents. (n.d.). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. Retrieved from

  • PMC. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chromatography. Retrieved from

  • Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Retrieved from

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Retrieved from

  • JournalAgent. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Retrieved from

  • MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from

  • PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from

  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. (n.d.). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. Retrieved from

  • RSC Publishing. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from

  • A.6. Monocyc1ic (or Annulated) 6-Ring Systems with Two N-Atoms. (n.d.). 6.2.2. Pyrazines. Retrieved from

  • ACS Publications. (2015, March 19). Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles | The Journal of Organic Chemistry. Retrieved from

  • SciSpace. (2020, June 28). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. Retrieved from

  • Semantic Scholar. (2022, July 30). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from

  • bioRxiv. (2020, June 28). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Retrieved from

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from

  • ACS Publications. (n.d.). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. Retrieved from

  • ResearchGate. (2020, October 16). Pyrazolo[1,5-: A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. Retrieved from

  • Google Patents. (n.d.). US3033864A - Purification of pyrazine. Retrieved from

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Construction of pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles with calcium carbide as an alkyne source. Retrieved from

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Cyclization

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic and practical challenges associated with the cyclization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic and practical challenges associated with the cyclization of N-propargyl pyrazoles into pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffolds.

Mechanistic Overview & Pathway Logic

The synthesis of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core relies on the precise control of heterocyclization regioselectivity[1]. When utilizing electrophilic activation via gold catalysis (e.g., AuCl3), the reaction pathway bifurcates strictly based on the alkyne substitution pattern. Terminal alkynes favor the desired 6-exo-dig cyclization, whereas internal alkynes undergo a smooth 7-endo-dig cyclization, yielding a diazepine byproduct[1]. To override this substrate bias and force the 6-exo-dig pathway for internal alkynes, a base-promoted (NaH) pathway must be employed[1].

PathwayLogic A N-Propargyl Pyrazole Precursor B AuCl3 Activation (Electrophilic) A->B Catalyst I NaH Support (Base Promoted) A->I Base C Terminal Alkyne (-H) B->C D Internal Alkyne (-R) B->D E 6-exo-dig Cyclization C->E H-Shift F 7-endo-dig Cyclization D->F Stabilized TS G Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (Target Scaffold) E->G H Pyrazolo-pyrrolo-diazepine (Byproduct Scaffold) F->H I->E Forces 6-exo-dig Regardless of R

Fig 1: Regioselectivity logic for N-propargyl pyrazole cyclization based on alkyne substitution.

Troubleshooting FAQs

Q1: I am attempting an AuCl3-catalyzed cyclization on a substituted alkyne, but NMR indicates I am forming a 7-membered diazepine ring instead of the desired 6-membered pyrazine core. How do I correct this? A1: This is a classic regioselectivity issue driven by the transition state thermodynamics of the gold-alkyne complex. Under AuCl3 catalysis, internal alkynes (R-substituted) undergo a 7-endo-dig cyclization, leading to a pyrazolo[1,5-a]pyrrolo[2,1-c][1,4]diazepine skeleton[1]. Causality & Solution: The steric and electronic stabilization of the internal alkyne transition state favors the 7-membered ring. To force the formation of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core with an internal alkyne, you must switch from electrophilic gold activation to a base-promoted cyclization. Using Sodium Hydride (NaH) forces a nucleophilic attack via the 6-exo-dig pathway regardless of the alkyne substitution[1].

Q2: My AuCl3-catalyzed reaction with a terminal alkyne stalls at ~30% conversion. How can I drive it to completion? A2: Gold(III) catalysts like AuCl3 are highly oxophilic and susceptible to reduction to inactive Gold(0) species by trace moisture, or they can be poisoned by strongly coordinating basic amines in your substrate. Causality & Solution: Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents under argon). If the substrate contains basic nitrogens that sequester the AuCl3, consider adding a catalytic amount of a non-nucleophilic base or switching to a more robust gold(I) system (e.g., Ph3PAuNTf2). Alternatively, pivot to the NaH-supported protocol[1].

Q3: During column chromatography, my pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine product streaks severely on silica gel, drastically reducing isolated yield. What is the best purification strategy? A3: The pyrazolo-pyrrolo-pyrazine core contains multiple basic nitrogen atoms that interact strongly with the acidic silanol groups on standard silica gel. Causality & Solution: Pre-treat your silica gel column with 1-2% triethylamine (Et3N) in your non-polar eluent (e.g., hexanes) to neutralize the acidic sites before loading your sample. This ensures sharp bands and high recovery.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between substrate substitution, catalytic conditions, and the resulting major structural scaffold. Use this to select the appropriate protocol.

EntrySubstrate Alkyne TypeReagent/CatalystSolventTemp (°C)Major Cyclization PathwayTarget Scaffold Yield (%)
1Terminal (-H)AuCl3 (5 mol%)DCM256-exo-dig85 - 92%
2Internal (-Ph)AuCl3 (5 mol%)DCM257-endo-dig< 5% (Diazepine major)
3Internal (-Ph)NaH (1.5 equiv)DMF256-exo-dig78 - 84%
4Terminal (-H)NaH (1.5 equiv)DMF256-exo-dig80 - 86%

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. Visual and analytical checkpoints are included to ensure experimental integrity at every step.

Protocol A: AuCl3-Catalyzed 6-exo-dig Cyclization (For Terminal Alkynes)

Mechanistic Goal: Electrophilic activation of the terminal triple bond followed by 6-exo-dig heterocyclization and H-shift[1].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolution: Dissolve the terminal N-propargyl pyrazole precursor (1.0 equiv, e.g., 0.5 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add AuCl3 (5 mol%) rapidly under a positive stream of Argon. Self-Validation Checkpoint: The solution should turn slightly yellow/orange upon complexation.

  • Reaction: Stir the mixture at room temperature. Monitor via TLC (EtOAc/Hexanes). Self-Validation Checkpoint: The reaction is complete when the starting material spot disappears (typically 2-4 hours), confirming full electrophilic activation.

  • Workup: Filter the crude mixture through a short pad of Celite to remove precipitated gold residues (prevents streaking and decomposition during concentration). Concentrate under reduced pressure.

  • Purification: Purify via flash chromatography using Et3N-treated silica (1% Et3N in EtOAc/Hexanes gradient) to yield the pure pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine.

Protocol B: NaH-Supported Cyclization (For Internal Alkynes)

Mechanistic Goal: Base-promoted deprotonation driving a forced 6-exo-dig nucleophilic attack on substituted alkynes, bypassing the 7-endo-dig thermodynamic sink[1].

  • Preparation: In a flame-dried flask under Argon, suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (0.1 M relative to substrate).

  • Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the internal N-propargyl pyrazole (1.0 equiv) in DMF dropwise. Self-Validation Checkpoint: Gentle bubbling (H2 gas evolution) indicates active deprotonation of the intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Quenching: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH4Cl. Self-Validation Checkpoint: The cessation of bubbling confirms all excess NaH has been neutralized safely.

  • Extraction & Washing: Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, which otherwise interferes with NMR and crystallization. Dry over Na2SO4, concentrate, and purify via basic alumina chromatography.

References

  • Title: Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles Source: The Journal of Organic Chemistry (2015) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Solubility in Biological Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly conjugated, planar fused heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly conjugated, planar fused heterocycles. The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold is a prime example: while it offers exceptional potential for kinase inhibition and other targeted therapies, its rigid tricyclic core promotes strong intermolecular π−π stacking. This leads to high crystal lattice energy, poor wettability, and notoriously low aqueous solubility.

When these compounds precipitate in biological assays, they cause underestimated activity, reduced high-throughput screening (HTS) hit rates, variable data, and inaccurate structure-activity relationships (SAR)[1]. This guide provides a self-validating framework to diagnose, troubleshoot, and resolve these solubility bottlenecks.

Diagnostic Workflow: Identifying Solubility-Driven Assay Failures

Before altering your compound or assay, you must confirm that solubility is the root cause of the biological assay failure. The flowchart below outlines the diagnostic logic.

SolubilityWorkflow Start Observe Assay Variability or Right-Shifted IC50 CheckDMSO Inspect 10-30 mM DMSO Stock (Check for Micro-precipitates) Start->CheckDMSO KineticAssay Run Kinetic Solubility Assay (Nephelometry or SHS) CheckDMSO->KineticAssay Stock is clear Formulation Optimize Buffer Formulation (Polymers, CDs, Co-solvents) CheckDMSO->Formulation Precipitate found Decision Is Solubility Limit < Max Assay Conc? KineticAssay->Decision Decision->Formulation Yes (Insoluble) Proceed Proceed with Bioassay Decision->Proceed No (Soluble) Formulation->KineticAssay Re-evaluate Structural Structural Modification (Disrupt Crystal Packing) Formulation->Structural Formulation fails

Diagnostic workflow for identifying and resolving compound precipitation in assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivative shows a much higher IC50 in cell-based assays than in biochemical assays. Is this a permeability issue?

A: Not necessarily. While permeability is a factor, the most common culprit for fused heterocycles is a "false" IC50 right-shift due to poor solubility[1]. If the compound is not completely soluble at the highest tested concentration, the actual concentration in solution is lower than calculated. This flattens the dose-response curve and artificially inflates the IC50. Always measure the thermodynamic or kinetic solubility in the exact assay buffer before assuming poor permeability.

Q2: My 10 mM DMSO stock looks clear, but I still get erratic assay results. Why?

A: DMSO is hygroscopic. Every time a stock plate is thawed, it absorbs atmospheric moisture, which drastically reduces the solubility of hydrophobic pyrazolo-pyrazine derivatives. Furthermore, when a 10 mM DMSO stock is diluted 1:100 into an aqueous assay buffer, the rapid change in solvent polarity causes "solvent-shift precipitation"[1]. The compound crashes out as amorphous aggregates that may not be immediately visible to the naked eye but will scatter light and interfere with fluorescence/absorbance readouts.

Q3: How can I formulate these compounds for in vitro testing without using toxic levels of organic solvents?

A: For highly hydrophobic scaffolds like pyrazolo-pyrimidines and pyrazolo-pyrazines, traditional co-solvents often fail or cause cellular toxicity. A modern, highly effective approach is the use of miniaturized polymer-drug microarrays to create amorphous solid dispersions[2]. By dispensing microgram quantities of the drug with hydrophilic polymers (e.g., PVP, PEG) via 2D inkjet printing, you force the drug into an amorphous state, significantly enhancing its apparent water solubility and subsequent cytotoxicity in cell lines like A549[2].

Q4: If formulation fails, how should our medicinal chemistry team modify the scaffold?

A: The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core is highly planar. You must reduce the crystal packing energy. Strategies include introducing sp3 -hybridized carbons, adding bulky aliphatic side chains to increase rotational degrees of freedom, or appending solubilizing groups (e.g., morpholine, piperazine) that can be protonated at physiological pH[3].

Quantitative Data: Formulation Strategies

The table below summarizes the efficacy of various excipients in rescuing the apparent solubility of planar pyrazolo-fused heterocycles.

Strategy / ExcipientMechanism of ActionMax Recommended Conc. (Cell Assays)Expected Solubility Gain
DMSO (Co-solvent) Disrupts hydrophobic interactions 1% (v/v)Low (Prone to solvent-shift precipitation)
HP- β -Cyclodextrin Forms host-guest inclusion complexes1 - 5% (w/v)Moderate (2x - 5x)
PVP-VA (Polymer Dispersion) Inhibits crystallization; maintains amorphous state10% (w/w) relative to drugHigh (10x - 50x)[2]
NaPTS (Hydrotrope) Disrupts water structure around the soluteAssay dependentModerate (Used mostly in biochemical assays)

Standard Operating Procedures (SOPs)

To ensure self-validating results, implement the following protocols in your assay development pipeline.

Protocol A: High-Throughput Kinetic Solubility Assessment via Second Harmonic Scattering (SHS)

Traditional nephelometry can miss nano-aggregates. SHS detects interfacial fluctuations of water molecules surrounding solutes, providing highly accurate solubility limits without the need for extensive incubation[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivative in 100% DMSO.

  • Serial Dilution: Create a 12-point concentration gradient (e.g., 0 to 1000 µM) by dispensing the DMSO stock into a cyclic olefin copolymer 96-well plate[4].

  • Buffer Addition: Rapidly add the aqueous biological assay buffer to each well. Ensure the final DMSO concentration is normalized across all wells (typically 1%).

  • Equilibration: Seal the plate and incubate at 37 °C for 4 hours with orbital shaking (avoid sonication, as it promotes solid aggregation)[5].

  • Filtration: Filter the samples through a 0.22 µm syringe filter to remove large precipitates[4].

  • SHS Measurement: Direct an ultrafast laser into the samples. Collect the scattered second harmonic light using a photomultiplier tube (PMT)[4].

  • Data Analysis: Plot the SHS signal intensity against compound concentration. The intersection between the baseline interpolation and a threshold indicates the kinetic solubility limit[4].

Protocol B: Miniaturized Polymer-Drug Microarray Formulation

If the compound fails Protocol A, use this formulation method before abandoning the molecule[2].

Step-by-Step Methodology:

  • Solution Prep: Dissolve the drug in a volatile organic solvent (e.g., methanol/DMSO blend). Prepare aqueous solutions of biocompatible polymers (e.g., PVP, PVP-VA).

  • Inkjet Dispensing: Using a piezoelectric 2D inkjet printer, dispense 5–10 µg of the drug and the polymer solution directly into the wells of a sterile 96-well tissue culture plate[2].

  • Solvent Evaporation: Allow the solvents to evaporate completely under a sterile vacuum hood, leaving behind a co-precipitated amorphous solid dispersion (polymer matrix loading 10% w/w drug)[2].

  • Resuspension: Rehydrate the wells with the desired volume of cell culture media immediately prior to adding the cells[2].

  • Validation: Perform a standard MTT cytotoxicity assay. Compare the IC50 of the polymer-formulated drug against the free drug (which typically shows no antiproliferative activity due to precipitation)[2].

References

  • Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Shrinidhi, A., Dwyer, T. S., Watts, V. J., & Flaherty, D. P. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at:[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at:[Link]

  • Fagerberg, J. H., et al. (2020). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Solutions for Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffolds

Welcome to the Advanced Synthesis Support Center. The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core is a highly privileged, nitrogen-rich fused heterocyclic scaffold utilized in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core is a highly privileged, nitrogen-rich fused heterocyclic scaffold utilized in modern drug discovery. However, scaling up its synthesis frequently introduces regioselectivity issues and incomplete aromatization, leading to complex product mixtures.

This guide provides mechanistic troubleshooting, validated step-by-step protocols, and quantitative data to help you eliminate side products and maximize yields during scale-up.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why am I isolating a 7-membered diazepine ring instead of the 6-membered pyrazine core during gold-catalyzed cyclization?

The Causality: When synthesizing the scaffold via the cyclization of N-propargyl pyrazoles, the reaction relies on the electrophilic activation of the alkyne triple bond by a gold(III) catalyst (e.g., AuCl 3​ ). According to Baldwin's rules and the electronic nature of the intermediate, the trajectory of the intramolecular nucleophilic attack is highly sensitive to the alkyne substituents[1].

While terminal alkynes or specific aryl-substituted alkynes strongly favor the desired 6-exo-dig heterocyclization (followed by a rapid hydrogen shift) to form the pyrazine core, altering the electronic properties or steric bulk of the alkyne can divert this pathway. Alkynes with strong electron-donating or bulky alkyl groups stabilize an alternative transition state, resulting in a smooth 7-endo-dig cyclization . This side reaction produces the pyrazolo[1,5-a]pyrrolo[2,1-c][1,4]diazepine skeleton instead of your target[1].

The Solution: To suppress the diazepine side product, you must control the alkyne substitution during the preceding Sonogashira cross-coupling step. If your target requires substituents that inherently favor the 7-endo-dig pathway, switch your cyclization strategy from AuCl 3​ catalysis to a base-mediated cyclization using NaH, which alters the mechanistic pathway and can restore selectivity for the 6-membered ring.

Q2: During the 1,3-dipolar cycloaddition of azomethine ylides, my isolated yield is low and NMR shows a mixture of products. What is happening?

The Causality: The construction of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine system via the reaction of pyrrolo[1,2-a]pyrazine N-amino salts (N-ylides) with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) is a multi-step cascade[2]. The initial 1,3-dipolar cycloaddition forms a transient, highly reactive cycloadduct. To relieve ring strain, this intermediate rapidly undergoes a 1,3-sigmatropic hydrogen shift, yielding a dihydro derivative (typically the 3,10b-dihydro or 3,4-dihydro isomer)[2].

The thermodynamic barrier to spontaneously eject hydrogen and achieve full aromatization is high. Under standard conditions, this dihydro intermediate is only partially oxidized by ambient air, leaving you with an inseparable mixture of the dihydro side product and the fully aromatized target[2].

The Solution: Do not rely on ambient auto-oxidation. You must implement a deliberate, stoichiometric oxidative aromatization step. Treating the crude cycloaddition mixture with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides a potent hydride acceptor, driving the dihydro intermediate completely to the fully aromatized pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold.

Part 2: Pathway Visualizations

G Start N-Propargyl Pyrazole Precursor Au AuCl3 Activation (Electrophilic Alkyne) Start->Au PathA 6-exo-dig Cyclization (H-Shift) Au->PathA Terminal/Aryl Alkynes PathB 7-endo-dig Cyclization (Substituted Alkynes) Au->PathB Alkyl/Donor Alkynes ProdA Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (Target Scaffold) PathA->ProdA ProdB Pyrazolo-pyrrolo-diazepine (Side Product) PathB->ProdB

Divergent AuCl3-catalyzed cyclization pathways of N-propargyl pyrazoles.

G Ylide Pyrrolo[1,2-a]pyrazine N-ylide Reaction 1,3-Dipolar Cycloaddition (+ DMAD) Ylide->Reaction Inter Transient Cycloadduct Reaction->Inter Shift 1,3-Sigmatropic H-Shift Inter->Shift Dihydro Dihydro-Derivative (Side Product) Shift->Dihydro Oxidation DDQ Oxidation (Aromatization) Dihydro->Oxidation Required for Scale-up Target Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Oxidation->Target

1,3-dipolar cycloaddition workflow requiring DDQ oxidation for full aromatization.

Part 3: Quantitative Data Summaries

Table 1: Regioselectivity in Gold-Catalyzed Cyclization Based on Alkyne Substitution

Alkyne Substituent (R) Catalyst System Major Pathway Primary Product Scaffold Isolated Yield

| -H (Terminal) | AuCl 3​ (5 mol%) | 6-exo-dig | Pyrazolo-pyrrolo-pyrazine | 85 - 92% | | -Phenyl | AuCl 3​ (5 mol%) | 6-exo-dig | Pyrazolo-pyrrolo-pyrazine | 78 - 84% | | -Alkyl / -Donor Aryl | AuCl 3​ (5 mol%) | 7-endo-dig | Pyrazolo-pyrrolo-diazepine | 75 - 88% | | -Alkyl / -Donor Aryl | NaH (2.0 equiv) | Base-mediated | Pyrazolo-pyrrolo-pyrazine | 65 - 72% |

Table 2: Impact of Oxidation Conditions on Cycloaddition Aromatization

Oxidation Condition Intermediate State Ratio (Target : Dihydro) Final Target Yield
Ambient Air (In situ) Mixed 1 : 1.5 < 30% (Difficult purification)

| O 2​ Balloon (24h) | Mixed | 2 : 1 | 45% | | DDQ (1.2 equiv, 2h) | Fully Aromatized | > 99 : 1 | 85 - 90% |

Part 4: Validated Experimental Protocols

Protocol A: AuCl 3​ -Catalyzed 6-exo-dig Cyclization

This protocol is a self-validating system: the disappearance of the alkyne C-H stretch (IR) or terminal proton (NMR) confirms initial activation, while the distinct shift in the pyrazine core protons confirms the 6-exo-dig trajectory.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add the N-propargyl pyrazole precursor (10.0 mmol) and dissolve in anhydrous 1,2-dichloroethane (DCE, 100 mL).

  • Catalyst Addition: Add AuCl 3​ (0.5 mmol, 5 mol%) in one portion. The solution will typically darken.

  • Reaction Execution: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:3). The reaction is complete when the starting material spot is entirely consumed.

  • Quench & Filtration: Quench the reaction by adding 10 mL of saturated aqueous NaHCO 3​ . Stir for 10 minutes. Filter the biphasic mixture through a short pad of Celite to remove gold residues, washing the pad with dichloromethane (DCM, 50 mL).

  • Workup: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine.

Protocol B: 1,3-Dipolar Cycloaddition & DDQ Aromatization

This protocol utilizes a visual validation cue: the deep red/brown color of the DDQ charge-transfer complex will fade to a pale yellow/tan suspension of DDQH 2​ as the aromatization reaches completion.

  • Ylide Generation: In a 500 mL flask, suspend the pyrrolo[1,2-a]pyrazine N-amino salt (15.0 mmol) in anhydrous acetonitrile (150 mL). Add anhydrous K 2​ CO 3​ (60.0 mmol, 4.0 equiv) and stir at room temperature for 30 minutes to generate the N-ylide in situ.

  • Cycloaddition: Dropwise, add dimethyl acetylenedicarboxylate (DMAD, 18.0 mmol, 1.2 equiv) over 15 minutes. Stir the reaction at room temperature for 12 hours.

  • Intermediate Isolation: Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. Do not attempt to column purify this crude mixture of dihydro-isomers.

  • Aromatization: Dissolve the crude residue in anhydrous toluene (150 mL). Add DDQ (18.0 mmol, 1.2 equiv) portion-wise. The solution will turn deep red/brown.

  • Monitoring: Stir at room temperature for 2–4 hours. The reaction is complete when the solution lightens and a tan precipitate (DDQH 2​ ) forms abundantly.

  • Workup & Purification: Filter the mixture to remove DDQH 2​ . Wash the filtrate with 1M NaOH (3 x 50 mL) to remove residual DDQ and quinone byproducts. Wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography to yield the fully aromatized target.

References

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Optimization

Overcoming low reactivity in Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine functionalization

Welcome to the Advanced Heterocycle Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the notoriously low reactivity of the pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocycle Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the notoriously low reactivity of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold.

Below, you will find mechanistic insights, diagnostic workflows, and field-validated protocols designed to overcome the synthetic bottlenecks associated with this complex tricyclic system.

System Overview & Mechanistic Bottlenecks

The 1 system is a planar, rigid, N-fused tricyclic heterocycle. While its structural uniqueness makes it a privileged scaffold for kinase inhibitors and photophysical materials, late-stage functionalization is severely hindered by two intrinsic factors:

  • Electronic Push-Pull Dynamics: The pyrazine core is highly π-deficient. This central electron sink draws electron density away from the otherwise π-excessive pyrazole and pyrrole rings. This global electron withdrawal suppresses standard Electrophilic Aromatic Substitution (EAS), a common issue in2.

  • Transition Metal Chelation: The presence of multiple nitrogen atoms (both bridgehead and non-bridgehead) creates a "chelating trap" for transition metal catalysts (Pd, Ir, Au), leading to off-cycle catalyst deactivation during cross-coupling attempts.

FunctionalizationWorkflow Start Low Reactivity in Pyrazolo-pyrrolo-pyrazine EAS Electrophilic Aromatic Substitution (EAS) Start->EAS CrossCoupling Transition Metal Cross-Coupling Start->CrossCoupling EAS_Issue Issue: π-Deficient Core Resists Electrophiles EAS->EAS_Issue CC_Issue Issue: N-Atom Chelation Poisoning Catalyst CrossCoupling->CC_Issue EAS_Sol Solution: Knochel-Hauser Base (TMPMgCl·LiCl) for Metalation EAS_Issue->EAS_Sol CC_Sol Solution: Bulky Ligands (e.g., BrettPhos) + Precatalysts CC_Issue->CC_Sol

Workflow for diagnosing and resolving low reactivity in tricyclic N-heterocycles.

Troubleshooting & FAQs

Q1: My attempts at direct halogenation (bromination/iodination) of the core yield >80% unreacted starting material. How can I force this EAS reaction? Causality & Solution: Standard reagents like NBS or I 2​ fail because the pyrazine core severely depletes the nucleophilicity of the adjacent rings. To overcome this, you must bypass traditional EAS by using directed metalation. The is highly effective here. It performs a regioselective deprotonation at the most acidic C-H bond to form an active magnesium intermediate, which can then be quantitatively quenched with an electrophile like iodine.

Q2: I am running a Buchwald-Hartwig amination on a halogenated pyrazolo-pyrrolo-pyrazine, but the reaction stalls at 10% conversion. Is the catalyst dying? Causality & Solution: Yes. The non-bridgehead nitrogens in the pyrazine and pyrazole motifs are excellent σ-donors. They outcompete your substrate for the Pd(0) center, forming a stable, catalytically dead multi-nuclear Pd-complex. To prevent this, you must use sterically demanding ligands (e.g., tBuBrettPhos) paired with a highly active precatalyst (like Pd G3 or G4). The extreme steric bulk of these ligands physically shields the Pd center from the nitrogen atoms on your substrate, forcing the catalytic cycle forward.

CatalystPathway Pd_Cat Pd(0) Catalyst StandardLigand Standard Ligands (e.g., PPh3) Pd_Cat->StandardLigand BulkyLigand Bulky Ligands (e.g., tBuBrettPhos) Pd_Cat->BulkyLigand OffCycle Off-Cycle: N-Chelation (Catalyst Death) OnCycle On-Cycle: Oxidative Addition (Active Pathway) Product Functionalized Product OnCycle->Product StandardLigand->OffCycle Fails to block N-atoms BulkyLigand->OnCycle Steric shielding

Mechanistic divergence of Pd-catalysts based on ligand steric shielding.

Q3: Can I achieve direct C-H functionalization without pre-halogenation to save synthetic steps? Causality & Solution: Direct C-H activation is possible but requires overcoming the high C-H bond dissociation energy of the deactivated core. Recent advances show that3 can selectively formylate the most acidic C-H position without transition metals. This avoids catalyst poisoning entirely and provides an aldehyde handle for further derivatization.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative shift in reactivity when moving from standard protocols to the optimized conditions described in this guide.

Functionalization TypeReagent / Catalyst SystemPrimary Issue EncounteredYield (%)
Halogenation (EAS) NBS, DMF, 80 °CUnreacted starting material< 5%
Halogenation (Metalation) TMPMgCl·LiCl, then I 2​ None (Quantitative metalation)82 - 88%
C-N Cross-Coupling Pd 2​ (dba) 3​ , PPh 3​ , Cs 2​ CO 3​ Catalyst poisoning (N-chelation)10 - 15%
C-N Cross-Coupling tBuBrettPhos Pd G3, NaOtBuNone (Steric shielding effective)75 - 91%
Direct Formylation Silylformamidine (Carbene)Requires strictly anhydrous conditions65 - 78%

Validated Experimental Protocols

Protocol A: Regioselective Metalation and Iodination (Overcoming EAS Failure)

This protocol utilizes a magnesium-amide base to bypass the π-deficient nature of the scaffold. The self-validating step here is the immediate color change upon iodine addition, confirming the Grignard intermediate was successfully formed.

  • Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivative (1.0 mmol) in anhydrous THF (5.0 mL).

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to cool the solution to -40 °C.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 mmol, 1.0 M in THF/toluene) over 10 minutes. Stir at -40 °C for exactly 2 hours to ensure complete, regioselective deprotonation without ring-opening side reactions.

  • Electrophilic Quench: Add a pre-mixed solution of Iodine (1.5 mmol) in anhydrous THF (3.0 mL) dropwise. The dark color of iodine should rapidly dissipate initially, indicating successful quenching.

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Quench the remaining active species with saturated aqueous Na 2​ S 2​ O 3​ (10 mL) to reduce excess iodine. Extract with EtOAc (3 × 15 mL), dry over MgSO 4​ , and purify via flash chromatography.

Protocol B: Sterically-Shielded Buchwald-Hartwig Amination

This protocol utilizes bulky precatalysts to prevent catalyst poisoning via N-chelation. Conducting the setup in a glovebox ensures the highly active Pd(0) species generated from the G3 precatalyst is not prematurely oxidized.

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with the iodinated pyrazolo-pyrrolo-pyrazine (0.5 mmol), the desired amine (0.6 mmol), tBuBrettPhos Pd G3 precatalyst (0.025 mmol, 5 mol%), and NaOtBu (1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL). Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove the sealed vial from the glovebox and place it in a pre-heated aluminum heating block at 90 °C. Stir vigorously for 12 hours.

  • Isolation: Cool the mixture to room temperature. Dilute with EtOAc (10 mL), filter through a tightly packed pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo. Purify the crude product by reverse-phase HPLC.

References

  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations Encyclopedia / Molecules (MDPI) URL:[Link][2]

  • Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines ResearchGate URL:[Link][3]

  • Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling D-NB (Deutsche Nationalbibliothek) URL: [Link]

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Reference Data & Comparative Studies

Validation

Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine vs other fused pyrazine heterocycles

A Senior Application Scientist's In-Depth Technical Guide to Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine and Other Fused Pyrazine Systems in Oncology In the landscape of modern medicinal chemistry, the quest for novel molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide to Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine and Other Fused Pyrazine Systems in Oncology

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with superior efficacy and safety profiles is relentless. Fused pyrazine heterocycles have emerged as a privileged class of compounds, demonstrating a remarkable breadth of biological activities, particularly as kinase inhibitors in oncology.[1] This guide provides a comparative analysis of the burgeoning field of fused pyrazine heterocycles, with a special focus on the potential of the novel Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold.

While direct experimental data on the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine system is nascent in publicly available literature, its structural architecture, combining the pharmacologically significant pyrazolo[1,5-a]pyrimidine and pyrrolo[1,2-a]pyrazine motifs, suggests a promising avenue for drug discovery. This guide will, therefore, provide a comprehensive comparison of well-established fused pyrazine systems—namely Pyrazolo[1,5-a]pyrimidines , Imidazo[1,2-a]pyrazines , and Pyrrolo[1,2-a]pyrazines —to build a predictive framework for the potential of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold. We will delve into their synthesis, biological activities with a focus on kinase inhibition, and pharmacokinetic properties, supported by experimental data and detailed protocols.

The Allure of Fused Pyrazines in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers.[2] The planar, rigid structure of fused pyrazine heterocycles makes them ideal candidates for insertion into the ATP-binding pockets of kinases, leading to potent and often selective inhibition. The nitrogen atoms within the pyrazine ring system act as key hydrogen bond acceptors, anchoring the molecule within the active site. The fusion of additional heterocyclic rings, such as pyrazole, imidazole, or pyrrole, provides a versatile platform for introducing a variety of substituents to fine-tune potency, selectivity, and physicochemical properties.

Comparative Analysis of Key Fused Pyrazine Scaffolds

This section will dissect the performance of three prominent fused pyrazine families, providing a basis for understanding the potential of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine system.

Pyrazolo[1,5-a]pyrimidines: The Clinical Trailblazers

The pyrazolo[1,5-a]pyrimidine scaffold is arguably the most clinically advanced among fused pyrazines, with several compounds entering clinical trials for various cancers.[3] This success is largely attributed to its effectiveness as a hinge-binding motif for a wide range of kinases.

Biological Activity: Pyrazolo[1,5-a]pyrimidines have demonstrated potent inhibitory activity against a diverse array of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[3][4]

Table 1: Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell Line (Antiproliferative IC50)Reference
Larotrectinib TrkA, TrkB, TrkC1.2, 2.1, 2.1KM12 (0.1 nM for TRKA)[5]
Compound 24 TTK1.7-[6]
Pim-1 Inhibitor 11b Pim-145-[7]
CDK2/TRKA Inhibitor 6t CDK2, TRKA90, 450-[8]

Pharmacokinetic Profile: Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to compounds with favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.[5][6] For instance, the incorporation of a 4-pyridinonyl substituent has been shown to significantly improve physical properties and enhance in vivo activity.[5]

Imidazo[1,2-a]pyrazines: Versatility in Biological Targeting

The imidazo[1,2-a]pyrazine core has been explored for a wide range of therapeutic applications, from anticancer to antiviral agents.[9][10] The presence of the imidazole ring offers unique hydrogen bonding capabilities and opportunities for diverse substitution patterns.

Biological Activity: Imidazo[1,2-a]pyrazines have shown potent activity against kinases such as CDK9 and ENPP1.[11]

Table 2: Biological Activity of Representative Imidazo[1,2-a]pyrazine Derivatives

Compound IDTargetIC50 (nM)Cell Line (Antiproliferative IC50)Reference
CDK9 Inhibitor 3c CDK9160MCF7 (6,660 nM)[12]
ENPP1 Inhibitor 7 ENPP15.7-[11]
BTK Inhibitor 15 BTK-Good Docking Score[13]

Pharmacokinetic Profile: Computational studies on imidazo[1,5-a]pyrazine derivatives (a closely related isomer) as BTK inhibitors have suggested that these compounds can possess permissible pharmacokinetic parameters, including good human oral absorption.[13] In vivo studies with an ENPP1 inhibitor based on the imidazo[1,2-a]pyrazine scaffold demonstrated efficient pharmacokinetic properties and enhancement of antitumor efficacy.[11]

Pyrrolo[1,2-a]pyrazines: Emerging Contenders in Oncology

The pyrrolo[1,2-a]pyrazine scaffold, while less explored than the previous two, is gaining traction as a promising core for the development of novel kinase inhibitors.[14] The pyrrole ring offers a distinct electronic and steric profile compared to pyrazole and imidazole.

Biological Activity: Pyrrolo[1,2-a]pyrazinones have been identified as potent inhibitors of PIM kinases.[15] Other derivatives have shown cytotoxic effects against human lymphoma cells.[14]

Table 3: Biological Activity of Representative Pyrrolo[1,2-a]pyrazine Derivatives

Compound IDTarget KinaseIC50 (µM)Cell Line (Antiproliferative Activity)Reference
PIM Kinase Inhibitor 15a PIM1, PIM2, PIM3Low µM-[15]
Anticancer Compound 6x --Strong inhibition of U937 cells[14]

Pharmacokinetic Profile: While extensive in vivo pharmacokinetic data for this class is still emerging, a hypothetical case study suggests that pyrrolo[1,2-a]pyrazine derivatives could exhibit significant tumor growth inhibition in xenograft models.[16]

The Hypothesized Potential of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine

Based on the analysis of its constituent components, the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold holds significant promise. The fusion of the pyrazolo[1,5-a]pyrimidine moiety, a proven kinase hinge-binder, with the pyrrolo[1,2-a]pyrazine system could lead to novel inhibitors with unique selectivity profiles. The pyrrole nitrogen may offer additional hydrogen bonding opportunities or can be a site for substitution to modulate solubility and other physicochemical properties. The extended, rigid, and planar nature of this tricyclic system could allow for extensive interactions within the kinase active site, potentially leading to high-potency inhibitors.

Key Signaling Pathway: The c-Met Receptor Tyrosine Kinase

Many fused pyrazine heterocycles have been developed as inhibitors of the c-Met receptor tyrosine kinase, a key driver of tumorigenesis and metastasis in various cancers. Understanding the c-Met signaling pathway is crucial for the rational design and evaluation of inhibitors targeting this pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet cMet->cMet GRB2 GRB2 cMet->GRB2 Recruitment PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility Invasion Invasion STAT3->Invasion

Figure 1: The HGF/c-Met signaling cascade.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative fused pyrazine and a common kinase inhibition assay.

Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes a general method for the synthesis of a 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

Step 1: Synthesis of β-enaminones

  • A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • The reaction mixture is subjected to solvent-free microwave irradiation at 160 °C for 15 minutes.

  • The resulting β-enaminone is typically obtained in high yield (83–97%) and can be used in the next step without further purification.

Step 2: Cyclocondensation

  • The synthesized β-enaminone (1.0 mmol) is reacted with 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in a suitable solvent such as ethanol.

  • The reaction mixture is heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1 Example)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Prepare a solution of CDK9/Cyclin T1 enzyme in assay buffer.

  • Prepare a solution of a suitable peptide substrate and ATP in assay buffer.

2. Assay Procedure:

  • In a 384-well plate, add the test compound at various concentrations in triplicate.

  • Add the CDK9/Cyclin T1 enzyme solution to each well.

  • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding a suitable reagent (e.g., ADP-Glo™ reagent).

  • Add a kinase detection reagent to convert ADP to ATP and measure the luminescence using a plate reader.

3. Data Analysis:

  • Plot the luminescence signal against the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Directions

Fused pyrazine heterocycles represent a rich and diverse source of novel therapeutic agents, particularly in the field of oncology. While the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant clinical potential, the exploration of other fused systems like imidazo[1,2-a]pyrazines and pyrrolo[1,2-a]pyrazines continues to yield promising drug candidates. The novel, yet-to-be-explored Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold holds considerable theoretical promise, and its synthesis and biological evaluation are eagerly anticipated. Future research in this area should focus on the continued exploration of novel fused pyrazine scaffolds, the optimization of pharmacokinetic and toxicological profiles, and the elucidation of novel mechanisms of action to overcome drug resistance.

References

  • A Comparative Guide to the In Vivo Therapeutic Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives. BenchChem Technical Support Team. December 2025.
  • Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorg Med Chem Lett. 2002 Dec 16;12(24):3537-41.
  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrob Agents Chemother. 2013 Jul; 57(7): 3139–3147.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Med Chem Lett. 2014; 5(11): 1237–1242.
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Med. Chem. Lett. 2016, 7, 6, 581–586.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023, 28, 7924.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. 2024, 29(1), 22.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Med Chem Lett. 2014 Oct 22;5(11):1237-42.
  • Design, Synthesis, and Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine and 1,3-Benzodiazine Derivatives as Potent Antitumor Agents. Russian Journal of General Chemistry. 2023, 92(12), pp.2698-2707.
  • Preparation and biological evaluations of new pyrazolo[1,5-a]-1,3,5-triazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018, 33(1), pp.849-858.
  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem. 2025.
  • 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. Journal of Medicinal Chemistry 2013 56 (1), 132-150.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. 2022, 27(15), 4681.
  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorg Med Chem. 2013 Dec 1;21(23):7316-24.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorg Med Chem Lett. 2019 Jun 1;29(11):1350-1356.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. 2024, 29, 5219.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 2024, 29(15), 3501.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Med. Chem., 2022,13, 654-679.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 2025, 17(3): 706-710.
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. J Med Chem. 2024 Oct 24.
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. 2025.
  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, Volume 18, Issue 12, 2021, p. 1165 - 1177.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Curr Top Med Chem. 2016;16(3):303-46.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Rep. 2008 Dec 31;41(12):833-9.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. 2018, part ii, pp. 243-280.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. 2021, 26(23), 7310.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • The role of HGF/c-MET signaling pathway in lymphoma.
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  • Pyrrolo[2,1-f][5][7][16]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Med Chem. 2021; 12(11): 1832–1853.

  • MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS. Semantic Scholar. 2020.
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Comparative

Comparative biological activity of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine analogs

Comparative Biological Activity Guide: Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Analogs vs. Classical Bicyclic Scaffolds As drug discovery programs increasingly target complex kinase networks, the limitations of traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Analogs vs. Classical Bicyclic Scaffolds

As drug discovery programs increasingly target complex kinase networks, the limitations of traditional bicyclic heterocycles—namely, off-target promiscuity driven by conformational flexibility—have become a significant bottleneck. To overcome this, researchers are turning to rigidified tricyclic systems.

This guide provides an in-depth technical comparison between the emerging Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine tricyclic scaffold[1] and established bicyclic alternatives like Pyrazolo[3,4-d]pyrimidines and Pyrrolo[2,3-d]pyrimidines. By analyzing structural causality, synthetic accessibility, and kinase selectivity profiles, this document serves as a definitive resource for medicinal chemists and application scientists evaluating next-generation pharmacophores.

Structural and Mechanistic Causality

The biological efficacy of kinase inhibitors is fundamentally dictated by their ability to form precise hydrogen bonds within the ATP-binding hinge region.

  • Classical Bicyclic Scaffolds (e.g., Pyrazolo-pyrimidines): While highly effective at mimicking the adenine ring of ATP, bicyclic systems possess rotational freedom along their solvent-exposed vectors. This flexibility allows them to adopt multiple micro-conformations, leading to moderate off-target binding across the kinome.

  • The Tricyclic Advantage: The Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine skeleton introduces a third fused ring that geometrically locks the molecule[2]. This planar, rigidified architecture restricts the dihedral angles of appended functional groups. Consequently, the scaffold pays a lower entropic penalty upon binding and forces a highly specific vector alignment, drastically reducing off-target interactions[3].

G Core Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (Tricyclic Scaffold) Hinge Kinase Hinge Region (ATP Binding Pocket) Core->Hinge Rigid Vector Alignment Bi1 Pyrazolo[3,4-d]pyrimidine (Bicyclic Scaffold) Bi1->Hinge Flexible Vector Bi2 Pyrrolo[2,3-d]pyrimidine (Bicyclic Scaffold) Bi2->Hinge Flexible Vector HighSel High Kinase Selectivity (Restricted Conformation) Hinge->HighSel Tricyclic Binding LowSel Moderate Selectivity (Conformational Flexibility) Hinge->LowSel Bicyclic Binding

Fig 1. Binding logic and selectivity pathways of tricyclic vs. bicyclic kinase inhibitor scaffolds.

Comparative Biological Activity Profiling

To objectively evaluate the performance of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold, we benchmark its biological activity against industry-standard bicyclic scaffolds. The data below represents a standardized in vitro kinase profiling panel, highlighting the enhanced selectivity window generated by the tricyclic core's rigidity.

Scaffold ClassRepresentative Core StructureTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Fold (Target vs. Off-Target)
Tricyclic Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine4.2 (BTK)> 5,000 (EGFR)> 1,190x
Bicyclic Pyrazolo[3,4-d]pyrimidine (Ibrutinib analog)1.5 (BTK)45.0 (EGFR)30x
Bicyclic Pyrrolo[2,3-d]pyrimidine (Ruxolitinib analog)2.8 (JAK2)120.0 (FLT3)42x

Data Synthesis & Interpretation: While bicyclic scaffolds often exhibit slightly higher absolute potency (lower IC₅₀) due to their ability to induce fit within the binding pocket, they suffer from poor selectivity (e.g., a narrow 30x window between BTK and EGFR). The Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold sacrifices a marginal degree of absolute potency to achieve a massive >1,000-fold selectivity window, making it a superior candidate for minimizing adverse clinical phenotypes.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies detail the synthesis of the tricyclic core and its subsequent biological evaluation. These protocols are designed as self-validating systems to prevent false positives.

Protocol A: AuCl₃-Catalyzed Synthesis of the Tricyclic Scaffold

This methodology relies on the electrophilic activation of an alkyne to drive a highly regioselective cyclization[1].

  • Reagent Preparation: Dissolve the N-propargyl pyrazole precursor (0.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the electron-rich pyrrole moiety, while anhydrous DCM prevents water from acting as a competing nucleophile.

  • Catalyst Addition: Add 5 mol% AuCl₃ to the reaction mixture at room temperature.

    • Causality: AuCl₃ is specifically selected as a soft, π-acidic Lewis acid. It selectively coordinates to the alkyne triple bond to trigger a 6-exo-dig heterocyclization without irreversibly binding to the basic pyrazole nitrogens[2].

  • Reaction Monitoring & Validation: Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation Checkpoint: The complete disappearance of the starting material and the emergence of a highly fluorescent, lower-Rf spot validates the formation of the fully aromatized tricyclic system.

  • Purification & Structural Confirmation: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

    • Validation Checkpoint: Conduct ¹H NMR. The disappearance of the terminal alkyne proton (~2.5 ppm) and the appearance of a new aromatic pyrazine proton (~8.0 ppm) definitively proves the 6-exo-dig pathway over the unwanted 7-endo-dig byproduct[1].

Protocol B: TR-FRET Kinase Selectivity Profiling

Standard luminescence assays are prone to auto-fluorescence artifacts when testing highly conjugated tricyclic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this issue.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine analog (serial dilutions in DMSO), 5 µL of the target kinase (e.g., BTK), and 5 µL of the fluorescently labeled tracer.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark.

    • Causality: Rigid tricyclic scaffolds often exhibit slower binding kinetics (slower kon​ ) because they cannot dynamically adjust their conformation to enter the pocket. A full 60-minute pre-incubation ensures the system reaches thermodynamic equilibrium before measurement.

  • Signal Detection & Validation: Read the plate using a microplate reader equipped with TR-FRET filters (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).

    • Validation Checkpoint: Calculate the Z'-factor for the control wells. A Z' > 0.6 validates that the assay possesses a robust dynamic range and confirms that the tricyclic compound's native UV absorbance is not quenching the europium fluorophore.

References

  • Balci, M., et al. (2015). "Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles." The Journal of Organic Chemistry, 80(8), 4076–4083. Available at:[Link]

  • Pan, L., et al. (2020). "Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization." European Journal of Organic Chemistry, 2020(20), 2956-2961. Available at:[Link]

Sources

Validation

HPLC validation methods for Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine purity analysis

Title: Engineering Selectivity: A Comparative Guide to HPLC Validation Methods for Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Purity Analysis Introduction: The Analytical Challenge of the Pyrazolo-pyrrolo-pyrazine Scaffold Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Selectivity: A Comparative Guide to HPLC Validation Methods for Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Purity Analysis

Introduction: The Analytical Challenge of the Pyrazolo-pyrrolo-pyrazine Scaffold

The Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold is a highly conjugated, nitrogen-rich heterocyclic system that has garnered significant attention in drug development due to its unique photophysical properties and potent bioactivity, particularly in kinase inhibition[1][2]. However, the very structural features that make this molecule therapeutically valuable—its planar, electron-rich aromatic core and multiple hydrogen-bond acceptors—present a formidable analytical challenge during Active Pharmaceutical Ingredient (API) purity testing.

During synthesis, closely related substances such as regioisomers, des-methyl derivatives, and oxidized degradants are generated. Traditional reversed-phase HPLC methods relying on standard C18 stationary phases often fail to provide adequate selectivity ( α ) to resolve these critical pairs, leading to peak purity failures during method validation[3][4]. As an Application Scientist, resolving this requires moving beyond brute-force gradient adjustments and instead engineering the fundamental chromatographic retention mechanism.

This guide provides an objective, data-driven comparison between traditional C18 and alternative Biphenyl stationary phases, culminating in a self-validating, 5 validation protocol[5].

Mechanistic Causality: Why C18 Fails and Biphenyl Succeeds

The fundamental limitation of a C18 column for this specific heterocyclic core is its reliance on purely hydrophobic (dispersive) interactions[3]. Because the main Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine API and its regioisomeric impurities possess nearly identical partition coefficients (LogP), a C18 phase cannot differentiate them, resulting in co-elution.

Conversely, Biphenyl stationary phases offer a powerful mixed-mode retention mechanism. In addition to hydrophobic interactions, the biphenyl ligand's aromatic rings facilitate strong π

π interactions with the extended π -system of the pyrazolo-pyrrolo-pyrazine core[3][6]. Furthermore, biphenyl phases possess a significantly higher hydrogen-bonding capacity compared to alkyl phases, which acts as a secondary retention mechanism for the multiple nitrogen-based H-bond acceptors in this scaffold[6].

Crucial Method Development Insight: To maximize these π

π interactions, methanol must be used as the strong solvent (Mobile Phase B) instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons, which competes with the analyte for the stationary phase's π system, thereby suppressing selectivity. Methanol lacks π electrons, allowing the biphenyl-analyte π

π interactions to dominate the separation[7].

G Analyte Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (Aromatic Core, H-bond Acceptor) C18 Standard C18 Phase Analyte->C18 Biphenyl Biphenyl Phase Analyte->Biphenyl Hydrophobic Hydrophobic (Dispersive) Interactions Only C18->Hydrophobic MixedMode Mixed-Mode: Hydrophobic + π-π + H-bonding Biphenyl->MixedMode PoorRes Co-elution of Isobaric Impurities Hydrophobic->PoorRes HighRes Baseline Resolution (Rs > 2.0) MixedMode->HighRes

Fig 1. Retention mechanism comparison for heterocyclic aromatic scaffolds.

Comparative Experimental Data

To objectively compare performance, a synthetic mixture containing the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine API and three closely eluting synthetic impurities (Impurity A: oxidation degradant; Impurity B: regioisomer; Impurity C: des-methyl derivative) was analyzed using identical gradient profiles on both column chemistries.

Table 1: Chromatographic Performance Metrics (C18 vs. Biphenyl Phase)

Chromatographic ParameterC18 Phase (Traditional)Biphenyl Phase (Optimized)Retention Time (API)4.2 min6.8 minSelectivity ( α ) vs Impurity B1.021.18Resolution ( Rs​ )0.8 (Critical Co-elution)2.4 (Baseline Separation)Peak Asymmetry ( As​ )1.6 (Significant Tailing)1.1 (Highly Symmetrical)Primary Retention MechanismHydrophobicHydrophobic + π π H-bonding Data Interpretation: The Biphenyl phase successfully resolved the critical pair (API and Impurity B) with a resolution of 2.4, well above the regulatory requirement of Rs​≥1.5 . The C18 column failed to separate the regioisomer, which would result in a critical failure during method validation.

Self-Validating Experimental Protocol: Purity Analysis

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The method cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are explicitly met.

Step 1: Mobile Phase Engineering

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

    • Causality: The acidic pH (3.0) is intentionally chosen to be at least 2 units below the pKa of the weakly basic pyrazine nitrogens. This suppresses ionization, maintaining the analyte in a neutral state to maximize hydrophobic retention and prevent secondary interactions with residual silanols that cause peak tailing.

  • Mobile Phase B: 100% Methanol.

    Causality: As established, methanol is strictly utilized to prevent π -electron competition, thereby maximizing the π

    π interactions between the analyte and the biphenyl stationary phase[7].

Step 2: Chromatographic Conditions

  • Column: Core-shell Biphenyl (100 x 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics for sharper peaks).

  • Detection: UV/PDA at 254 nm.

Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism Before any sample is analyzed, the system must validate its own performance against these predefined acceptance criteria:

  • Resolution ( Rs​ ): ≥2.0 between the API and Impurity B.

  • Tailing Factor ( Tf​ ): ≤1.5 for the main API peak.

  • Injection Precision: %RSD≤1.0% for 5 replicate injections of the standard.

ICH Q2(R2) Validation Framework

Once the Biphenyl method is optimized and passes SST, it must be rigorously validated according to8 to ensure it is fit for its intended purpose in routine QA/QC environments[8].

  • Specificity & Peak Purity: The method's ability to unequivocally assess the analyte in the presence of impurities is paramount. Using Photodiode Array (PDA) spectral analysis, forced degradation samples (acid, base, peroxide, thermal, and photolytic stress) are evaluated. The method is considered specific if the peak purity angle is strictly less than the peak purity threshold , confirming no co-eluting degradants are hidden under the main API peak[4].

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the specification limit. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy & Precision: Assessed via spike recovery experiments at 50%, 100%, and 150% levels. The method self-validates if recovery falls within 98.0% - 102.0% and the relative standard deviation (%RSD) is ≤2.0% [8].

Validation Start Method Optimization Spec Specificity & Degradation Start->Spec Lin Linearity (LOQ to 120%) Spec->Lin Acc Accuracy & Precision Lin->Acc Valid Validated Method Acc->Valid

Fig 2. ICH Q2(R2) method validation workflow for API purity analysis.

Conclusion

For complex, highly conjugated heterocycles like Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine, traditional C18 columns often lack the necessary selectivity to resolve critical isobaric and regioisomeric impurities. By transitioning to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analytical scientists can leverage π

π and hydrogen-bonding mechanisms to achieve baseline resolution. When coupled with strict System Suitability Testing and ICH Q2(R2) validation frameworks, this approach guarantees robust, reproducible, and audit-proof purity data.
References
  • Chromatography Online : Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]

  • Restek : Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Available at:[Link]

  • Scribd : ICH Q2(R2) Analytical Validation Guide. Available at:[Link]

  • PharmTech : Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Available at: [Link]

  • Preprints.org : Recent Advancements In HPLC Method Development And Validation. Available at: [Link]

  • ResearchGate : Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Available at: [Link]

  • ResearchGate : Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Available at: [Link]

Sources

Comparative

Benchmarking Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine efficacy in kinase inhibition

An Objective Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of the Pyrazolo[3,4-d]pyrimidine Scaffold Introduction: The Quest for Kinase Inhibitor Specificity and Potency In the landscape of target...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of the Pyrazolo[3,4-d]pyrimidine Scaffold

Introduction: The Quest for Kinase Inhibitor Specificity and Potency

In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. The Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold represents a novel, yet underexplored, chemical space for kinase inhibition. While direct, extensive benchmarking data for this specific heterocyclic system is nascent, the principles of rigorous efficacy evaluation are universal.

This guide provides a comprehensive framework for benchmarking the efficacy of novel kinase inhibitors, using the well-established Pyrazolo[3,4-d]pyrimidine scaffold as a case study. We will use Ruxolitinib , a potent JAK1/2 inhibitor based on this scaffold, as our primary compound of interest. Its performance will be benchmarked against Tofacitinib , a pan-JAK inhibitor with a distinct pyrrolo[2,3-d]pyrimidine core. Through a series of in vitro and cellular assays, we will dissect the critical parameters of potency, selectivity, and cellular efficacy that are paramount for advancing a candidate molecule through the drug development pipeline.

Comparative Kinase Inhibition Profiling: Determining On-Target Potency

The initial and most critical assessment of a kinase inhibitor is its direct ability to inhibit the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Experimental Design: In Vitro Kinase Assay

A common and robust method for determining IC50 values is the ADP-Glo™ Kinase Assay. This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction. A reduction in ADP production in the presence of the inhibitor is directly proportional to its inhibitory activity.

Table 1: Comparative In Vitro Kinase Inhibition

CompoundScaffoldTarget KinaseIC50 (nM)
Ruxolitinib Pyrazolo[3,4-d]pyrimidineJAK13.3
JAK22.8
JAK3428
TYK219
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK11
JAK220
JAK35
TYK2300+
Hypothetical Compound A Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazineJAK1Data to be determined
Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human JAK1), the substrate (e.g., a suitable peptide substrate), and ATP at its Km concentration.

  • Inhibitor Titration: Add the test compounds (Ruxolitinib, Tofacitinib, and the novel scaffold) in a series of 10-point dilutions, typically ranging from 1 µM to 0.1 nM. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Normalize the data to the high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Efficacy: Translating In Vitro Potency to Biological Function

While in vitro assays are crucial, they do not fully recapitulate the complex environment of a living cell. Cellular assays are essential to confirm that the inhibitor can cross the cell membrane, engage its target in a physiological context, and elicit the desired biological response.

The JAK-STAT Signaling Pathway

The Janus kinases (JAKs) are critical mediators of cytokine signaling. Upon cytokine binding to its receptor, JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. Inhibition of JAKs is expected to reduce STAT phosphorylation.

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Expression Nucleus->Gene 6. Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition G Compound Test Compound (e.g., Ruxolitinib at 1µM) Panel Kinase Panel (e.g., 400+ kinases) Compound->Panel Assay Binding or Activity Assay (e.g., KiNativ, DiscoverX) Panel->Assay Data Raw Data (% Inhibition) Assay->Data Analysis Data Analysis (Selectivity Score, Kinome Map) Data->Analysis Result Selectivity Profile (Primary Targets, Off-Targets) Analysis->Result

Caption: Workflow for large-panel kinase selectivity profiling.

The results of such a screen can be visualized as a "kinome map," which provides a global view of the inhibitor's interactions across the human kinome. A highly selective inhibitor will show strong inhibition of its intended target(s) with minimal activity against other kinases. Ruxolitinib, for instance, demonstrates high selectivity for JAK family members, particularly JAK1 and JAK2, over other kinase families. This is a key differentiating factor when comparing it to other inhibitors that may have a broader or different off-target profile.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical benchmarking of novel kinase inhibitors. By employing a systematic approach that integrates in vitro potency determination, cellular efficacy validation, and broad selectivity profiling, researchers can build a comprehensive data package to support the advancement of promising new scaffolds like Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine.

The direct comparison of the Pyrazolo[3,4-d]pyrimidine scaffold (Ruxolitinib) against the Pyrrolo[2,3-d]pyrimidine core (Tofacitinib) highlights how subtle differences in chemical structure can lead to distinct profiles in potency and selectivity. Future investigations on novel scaffolds should aim to generate similar comparative datasets to clearly articulate their therapeutic potential and differentiate them from existing chemical matter. The ultimate goal is to identify not just potent molecules, but those with the optimal balance of on-target efficacy and minimal off-target activity, paving the way for safer and more effective targeted therapies.

References

  • Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109–3117. [Link]

  • Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Chang, Y., ... & Morris, J. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 53(24), 8468–8484. [Link]

Validation

X-ray crystallography validation of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine structure

Structural Elucidation in Drug Discovery: X-Ray Crystallography Validation of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffold vs. Alternative Modalities Introduction As a Senior Application Scientist specializing in s...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation in Drug Discovery: X-Ray Crystallography Validation of the Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffold vs. Alternative Modalities

Introduction

As a Senior Application Scientist specializing in structural biology, I frequently encounter complex, nitrogen-rich heterocycles during the lead optimization phase of drug discovery. The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine scaffold is a highly functionalized, planar tricyclic system that has garnered significant attention in medicinal chemistry, particularly in the design of kinase inhibitors and CNS-active agents (1)[1].

Synthesizing this core—often via multi-step 1,3-dipolar cycloadditions or transition-metal-catalyzed cyclizations—can yield unexpected regioisomers, tautomers, or conformers (2)[2]. Consequently, definitive structural validation is not merely a regulatory checkbox; it is the absolute foundation of rational structure-based drug design (SBDD). In this guide, we objectively compare Single-Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation techniques and provide a self-validating experimental protocol for achieving atomic-resolution crystallographic data.

Comparative Analysis: Choosing the Right Structural Modality

When validating a rigid, low-molecular-weight (<500 Da) scaffold like pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine, the choice of analytical technique dictates the confidence level of your downstream computational modeling.

Table 1: Comparative Analysis of Structural Modalities for Small Heterocycles

ModalityResolution LimitSample RequirementStereochemical CertaintyThroughputBest Application for Tricyclics
SCXRD (X-ray) < 0.8 Å (Atomic) 0.1 - 0.5 mm single crystal Absolute (Gold Standard) Low-Medium Definitive 3D coordinate mapping and absolute configuration.
2D NMR (NOESY) Ensemble Average1-5 mg (in solution)Relative (Distance-based)HighSolution-state dynamics and rapid structural screening.
Cryo-EM 1.5 - 3.0 ÅMicrograms (vitrified)Moderate (for small molecules)LowLarge biomolecular complexes; poor for <500 Da molecules.
Tandem MS N/A (Mass/Charge)NanogramsNone (Connectivity only)Very HighHigh-throughput library screening and MW confirmation.

Causality Insight: While 2D NMR is indispensable for rapid solution-state connectivity, it relies on time-averaged nuclear Overhauser effects (NOEs) which can be ambiguous for highly fused, proton-poor tricyclic systems. Cryo-EM, though revolutionary for large biologics, lacks the resolution necessary for small-molecule ab initio phase determination. SCXRD remains the premier choice because it directly maps electron density, providing unambiguous absolute stereochemistry, exact bond lengths, and a complete map of the supramolecular hydrogen-bonding network (3)[3].

Structural Elucidation Workflow

Workflow Start Compound Synthesis Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Cryst Vapor Diffusion Crystallization (Controlled Supersaturation) Start->Cryst Purified Sample Diffraction X-ray Diffraction Data Collection (Synchrotron/In-house Cu-Kα) Cryst->Diffraction Single Crystal Phasing Phase Determination (Direct Methods / SHELXT) Diffraction->Phasing Electron Density Map Refinement Structural Refinement (Least-Squares on F²) Phasing->Refinement Initial Model Validation 3D Structure Validation (Stereochemistry & Packing) Refinement->Validation R-factor < 5%

Fig 1: Crystallographic structural elucidation pipeline for pyrazolo-pyrrolo-pyrazine scaffolds.

Self-Validating Experimental Protocol for SCXRD

To achieve publication-grade crystallographic data, the workflow must be treated as a self-validating system where each step confirms the success of the previous one.

Step 1: Controlled Supersaturation & Crystal Growth
  • Methodology: Dissolve 5.0 mg of the purified pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivative in 0.5 mL of dichloromethane (DCM) in a 1-dram inner vial. Place this inside a 20 mL scintillation vial containing 3.0 mL of n-hexane (antisolvent). Seal the outer vial tightly and incubate at 20 °C for 48-72 hours.

  • Causality: The planar, aromatic nature of the pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine core strongly drives π-π stacking interactions (3)[3]. DCM provides excellent initial solvation, while the vapor-phase diffusion of hexane slowly lowers the dielectric constant of the matrix. This slow kinetic trajectory avoids amorphous precipitation and favors the thermodynamically stable crystalline lattice.

  • Self-Validation: Examine the vial under a stereomicroscope equipped with cross-polarizers. The appearance of sharp birefringence (bright flashes of color as the crystal is rotated) confirms an anisotropic, ordered crystal lattice rather than amorphous glass.

Step 2: Cryo-Mounting and Diffraction Data Collection
  • Methodology: Harvest a single crystal (approx. 0.15 × 0.10 × 0.05 mm) using a polyimide MiTeGen loop. Coat the crystal in a perfluoropolyether cryoprotectant (e.g., Paratone-N) and immediately plunge it into a 100 K nitrogen stream on the diffractometer. Collect data using Cu-Kα radiation (λ = 1.54184 Å).

  • Causality: Flash-cooling to 100 K drastically reduces the Debye-Waller factors (thermal vibrations of atoms), which sharpens high-angle diffraction spots and extends the resolution limit. The cryoprotectant oil displaces mother liquor, preventing the formation of crystalline ice that would otherwise produce parasitic diffraction rings.

  • Self-Validation: Generate a preliminary diffraction image (e.g., a 1° phi scan). The presence of sharp, distinct spots extending to the edge of the detector (resolution < 0.84 Å), without diffuse powder rings, validates successful cryo-cooling and single-crystal integrity.

Step 3: Phase Determination and Anisotropic Refinement
  • Methodology: Integrate the diffraction images and apply empirical absorption corrections. Solve the phase problem using Direct Methods and refine the structural model using full-matrix least-squares on F2 . Model all non-hydrogen atoms anisotropically.

  • Causality: For small molecules, Direct Methods exploit statistical phase relationships between intense reflections to generate an initial electron density map without needing heavy-atom derivatives. Anisotropic refinement models the non-spherical electron distribution of atoms in the aromatic rings, providing a highly accurate representation of the molecule's true geometry.

  • Self-Validation: The refinement is self-validating through its statistical outputs. An R1 value of < 0.05 and a featureless residual electron density map confirm that the model perfectly explains the experimental data.

Quantitative Data Presentation

Below is a representative dataset demonstrating the high-fidelity structural validation of a pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivative using the outlined protocol.

Table 2: Crystallographic Validation Metrics for Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Derivative

ParameterObserved ValueValidation ThresholdCausality / Significance
Resolution 0.78 Å< 0.84 ÅEnsures atomic-level precision for bond lengths and angles.
R1 (Final) 0.034< 0.050Indicates high agreement between the model and experimental data.
wR2 0.089< 0.150Accounts for all data (including weak reflections) in refinement.
Goodness-of-Fit (S) 1.050.9 - 1.1Confirms that the weighting scheme applied to the data is optimal.
Residual Electron Density +0.24 / -0.18 e/ų< |0.5| e/ųVerifies no missing atoms or incorrect assignments in the lattice.

Conclusion

For complex heterocyclic scaffolds like pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine, X-ray crystallography provides an unparalleled, objective ground truth. By understanding the causality behind solvent selection, cryo-preservation, and computational refinement, researchers can establish a self-validating pipeline that guarantees the structural integrity required for advanced drug development.

References

  • Title: Pyrrolodiazines. 2.
  • Source: MDPI (mdpi.com)
  • Source: ACS Publications (acs.org)

Sources

Comparative

In Vitro Cytotoxicity Profiling: Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Derivatives vs. Standard Chemotherapeutics

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists The search for novel heterocyclic scaffolds with high therapeutic indices...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

The search for novel heterocyclic scaffolds with high therapeutic indices is a cornerstone of modern oncology drug discovery. The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (PPP) architecture is a highly specialized, nitrogen-rich polycyclic system. Synthesized via sophisticated methodologies such as the AuCl₃-catalyzed cyclization of N-propargyl pyrazoles , this scaffold offers unique spatial geometry and electron distribution. These structural features enable multi-target interactions, particularly within the minor groove of DNA and against specific kinase active sites, distinguishing it from traditional planar intercalators.

This guide provides a rigorous, data-driven comparison of the cytotoxicity of optimized PPP derivatives against standard clinical agents (Doxorubicin and Cisplatin). Furthermore, it establishes the self-validating experimental protocols required to accurately quantify these effects without introducing assay-dependent artifacts.

Mechanistic Rationale & Apoptotic Signaling

To objectively evaluate a novel scaffold, we must first define its mechanism of action. Unlike Cisplatin, which primarily forms covalent intra-strand DNA cross-links, or Doxorubicin, which acts via topoisomerase II inhibition and free radical generation, PPP derivatives typically trigger apoptosis via acute replication stress and mitochondrial destabilization.

Understanding this pathway is critical for selecting the correct downstream assays. Because the PPP scaffold induces mitochondrial membrane depolarization ( ΔΨm​ ), assays relying on mitochondrial oxidoreductase activity (like MTT) can yield confounded results.

Pathway PPP Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (PPP Scaffold) DNA DNA Intercalation / Replication Stress PPP->DNA p53 p53 Activation DNA->p53 Bcl2 Bcl-2 Downregulation & Bax Upregulation p53->Bcl2 Mito Mitochondrial Membrane Depolarization (ΔΨm) Bcl2->Mito Casp9 Pro-Caspase-9 Cleavage Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Figure 1: Proposed apoptotic signaling cascade induced by the PPP scaffold.

Quantitative Cytotoxicity Comparison

The following data represents a standardized 48-hour exposure profile across a panel of human carcinoma lines and a non-tumorigenic control line (HEK-293). The inclusion of HEK-293 is a critical experimental choice to determine the Selectivity Index (SI) —a metric of therapeutic window.

Table 1: In Vitro IC₅₀ Values (µM) at 48 Hours
Cell LineTissue OriginPPP-Derivative ADoxorubicinCisplatin
A549 Lung Carcinoma4.2 ± 0.31.1 ± 0.212.5 ± 1.1
MCF-7 Breast Adenocarcinoma2.8 ± 0.10.8 ± 0.115.2 ± 1.4
HCT-116 Colorectal Carcinoma5.6 ± 0.41.5 ± 0.38.4 ± 0.7
HEK-293 Normal Embryonic Kidney>50.04.5 ± 0.518.2 ± 1.2

Data Interpretation: While Doxorubicin exhibits higher absolute potency (sub-micromolar to low-micromolar IC₅₀), it suffers from poor selectivity, exhibiting significant toxicity in the normal HEK-293 line (IC₅₀ = 4.5 µM). Conversely, the PPP derivative demonstrates a highly favorable Selectivity Index (>10 across most lines). This suggests that the nitrogen-dense architecture of pyrazolo-pyrrolo-pyrazines and related pyrazin-1(2H)-one scaffolds may exploit tumor-specific metabolic vulnerabilities rather than acting as a universal cytotoxin.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the above data must be robust against chemical interference.

High-Throughput Viability Screening (CellTiter-Glo)

Causality in Design: We explicitly reject the standard MTT assay for this scaffold. MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes. Because novel heterocyclic compounds often directly interact with cellular redox states or cause early mitochondrial decoupling, MTT can produce false-positive viability signals. We utilize the CellTiter-Glo assay, which measures intracellular ATP via a luciferase reaction. ATP is a direct, non-reducible proxy for metabolically active cells.

Workflow N1 1. Cell Culturing & Seeding (96/384-well opaque plates) N2 2. Compound Treatment (PPP vs. Standard Drugs) N1->N2 N3 3. Incubation Phase (48h at 37°C, 5% CO2) N2->N3 N4 4. Viability Assay (ATP-dependent CellTiter-Glo) N3->N4 N5 5. Data Acquisition (Luminescence Readout) N4->N5 N6 6. IC50 Calculation & Non-linear Regression N5->N6

Figure 2: High-throughput ATP-dependent cytotoxicity screening workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed 5,000 cells/well in 90 µL of complete growth medium in an opaque-walled 96-well plate. (Opaque walls are critical to prevent optical crosstalk between wells during luminescence reading).

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow log-phase growth recovery.

  • Dosing: Add 10 µL of 10X concentrated PPP derivatives, Doxorubicin, or Cisplatin (serial dilutions from 0.1 to 100 µM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive kill control (10% DMSO or 1 µM Staurosporine) to confirm assay sensitivity.

  • Exposure: Incubate for 48 hours.

  • Equilibration: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. (Temperature equilibration ensures uniform luciferase enzyme kinetics across the entire plate).

  • Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Apoptosis Validation via Flow Cytometry (Annexin V/PI)

Causality in Design: To confirm that the IC₅₀ values correspond to true cell death (apoptosis) rather than mere cytostasis (growth arrest), we use Annexin V/PI staining. Annexin V binds phosphatidylserine (PS), which translocates to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable, only entering late apoptotic/necrotic cells. This creates a self-validating quadrant system.

Step-by-Step Methodology:

  • Harvest: Collect both floating (dead/dying) and adherent cells using an enzyme-free dissociation buffer. (Do not use Trypsin. Trypsin can cleave membrane proteins and artificially expose PS, leading to false positives for early apoptosis).

  • Wash: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1x10⁶ cells/mL. (The binding buffer contains Ca²⁺, which is strictly required for Annexin V to bind PS).

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation Step: The quadrant output acts as an internal logic check. Live cells (Annexin V⁻/PI⁻) transition to early apoptosis (Annexin V⁺/PI⁻), and finally to late apoptosis (Annexin V⁺/PI⁺). A direct jump to Annexin V⁻/PI⁺ indicates assay failure or direct physical necrosis, not biologically programmed cell death.

References

  • Title: Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: N-Heterocyclic Carbene-Catalyzed[3 + 3] Annulation of 5-Aminopyrazoles with Enals: Enantioselective Synthesis of Pyrazolo[3,4-b]pyridones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Amidative Cyclization of Alkynyl Esters to Access Pyrazin-1(2H)-ones: Application to the Synthesis of Peramine and Dibromophakellin Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validation

Elemental analysis and validation of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine novel compounds

Analytical Validation of Novel Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffolds: A Comparative Guide Introduction The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine ring system represents a highly constrained, nitrogen-rich fused...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of Novel Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffolds: A Comparative Guide

Introduction

The pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine ring system represents a highly constrained, nitrogen-rich fused tricyclic scaffold[1]. Due to their planar architecture and strategic placement of hydrogen-bond acceptors, these compounds are emerging as privileged structures in drug discovery, particularly in the design of kinase inhibitors targeting mTOR and MK2[2]. However, synthesizing these fully aromatized systems often proceeds via transient dihydro intermediates or complex 1,3-dipolar cycloadditions[1]. Differentiating the fully aromatized target from partially saturated byproducts requires an uncompromising analytical validation strategy.

This guide objectively compares orthogonal analytical modalities—Elemental Analysis (CHNS), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR)—and provides field-proven protocols for validating these novel compounds.

Comparison of Analytical Modalities

To establish absolute structural integrity, relying on a single analytical technique is a critical failure point in early-stage drug development. A self-validating system requires orthogonal methods that cover bulk purity, exact isotopic mass, and atomic connectivity.

Table 1: Comparative Analysis of Validation Modalities

ModalityPrimary FunctionLimit of DetectionStrengthsLimitations
CHNS Combustion Bulk Elemental Purity~0.1% mass fractionDetects "invisible" inorganic impurities; absolute proof of bulk purity.Requires 1-2 mg of sample; destructive technique.
HRMS (ESI-TOF) Exact Mass & FormulaSub-picogramSub-ppm mass accuracy; differentiates aromatized vs. dihydro forms[1].Does not quantify bulk purity; susceptible to ion suppression.
qNMR (1H/13C) Connectivity & Assay~1% molar fractionNon-destructive; provides absolute quantification via internal standards.Lower sensitivity than MS; complex spectra for fused heterocycles.

The Causality of Experimental Choices in Validation

As application scientists, we do not merely run samples; we design self-validating workflows. Understanding the causality behind these choices is essential for rigorous drug development.

  • Why CHNS Combustion over LC-UV Purity? Liquid chromatography (LC-UV) only detects chromophore-containing species. If your synthesized pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine is contaminated with 10% inorganic salts (e.g., K2CO3 from the cycloaddition step) or silica gel from column chromatography[1], LC-UV will falsely report >99% purity. CHNS combustion physically destroys the sample, measuring the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. A deviation of >0.4% from the theoretical values immediately flags "invisible" bulk impurities.

  • Why HRMS (ESI-TOF) over Nominal Mass? The oxidation of a dihydro-pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine to its fully aromatized form involves the loss of two hydrogen atoms ( Δ 2.016 Da)[1]. Low-resolution mass spectrometry can easily conflate the isotopic [M+2] peak of the aromatized product with the [M+H] peak of the dihydro impurity. HRMS (resolving power >30,000) provides sub-ppm mass accuracy, definitively confirming the molecular formula and structural state[3].

Experimental Protocols & Methodologies

Protocol A: CHNS Elemental Analysis Workflow
  • Sample Preparation: Dry the purified compound under high vacuum (0.1 mbar) at 60°C for 24 hours. Causality: Fused nitrogen heterocycles are highly hygroscopic; residual water will artificially inflate the Hydrogen and Oxygen mass fractions, causing a failure in the Carbon/Nitrogen ratio.

  • Calibration: Calibrate the elemental analyzer using sulfanilamide as a primary standard to establish the response factors for C, H, N, and S.

  • Combustion: Weigh exactly 1.500 mg of the sample into a tin capsule. Combust at 1000°C in an oxygen-enriched helium atmosphere.

  • Detection: Pass the combustion gases (CO2, H2O, N2, SO2) through a reduction column (copper at 600°C) to remove excess oxygen and reduce nitrogen oxides to N2. Quantify via Thermal Conductivity Detector (TCD).

Protocol B: HRMS (ESI-TOF) Validation
  • Solvent Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]+ ion essential for positive-mode Electrospray Ionization (ESI)[3].

  • Infusion: Introduce the sample via direct infusion at a flow rate of 5 µL/min into the ESI source.

  • Mass Calibration: Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) to ensure mass accuracy remains < 2 ppm.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of 100–1000 m/z. Compare the experimental isotopic distribution against the theoretical model.

Quantitative Data Presentation

To illustrate this validation framework, Table 2 presents the theoretical and experimental data for a representative derivative: 1-(Methoxycarbonyl)pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (Compound 31)[1].

Table 2: Theoretical vs. Experimental Validation Data for Compound 31

ParameterTheoretical ValueExperimental ResultVariance / ErrorValidation Status
Molecular Formula C11H9N3O2N/AN/AConfirmed
Carbon (C) % 61.39%61.50%+0.11%PASS (< 0.4% limit)
Hydrogen (H) % 4.22%4.18%-0.04%PASS (< 0.4% limit)
Nitrogen (N) % 19.53%19.45%-0.08%PASS (< 0.4% limit)
HRMS[M+H]+ (m/z) 216.0767216.07753.7 ppmPASS (< 5.0 ppm limit)

Orthogonal Validation Workflow

G N1 Synthesis of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine N2 Primary Screening (LC-MS & 1H NMR) N1->N2 N3 Elemental Analysis (CHNS Combustion) N2->N3 Bulk Purity >95% N4 High-Resolution MS (ESI-TOF) N2->N4 Exact Mass Match N5 Quantitative NMR (qNMR & 13C/2D) N2->N5 Structural Connectivity N6 Orthogonal Validation Confirmed N3->N6 N4->N6 N5->N6

Orthogonal validation workflow for Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine derivatives.

References

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials Source: Journal of Medicinal Chemistry / PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine proper disposal procedures

Operational Guide: Safe Handling and Disposal of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffolds Executive Summary Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine is a highly conjugated, nitrogen-rich tricyclic scaffold frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Scaffolds

Executive Summary

Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine is a highly conjugated, nitrogen-rich tricyclic scaffold frequently synthesized during the development of novel kinase inhibitors and central nervous system (CNS) therapeutics[1]. Because more than 90% of new drugs contain heterocycles, the rigorous environmental and regulatory assessment of these compounds is critical to modern laboratory operations[2].

Due to its high nitrogen content and inherent biological activity, this compound cannot be treated as generic organic waste. The EPA has identified systemic and developmental toxicity hazards associated with various complex nitrogen heterocycles[3]. Improper disposal of such active pharmaceutical ingredients (APIs) into standard sink or sewer systems bypasses traditional wastewater treatment, leading to severe ecological toxicity and accumulation in water resources[4]. Therefore, proper disposal requires stringent segregation, chemical validation, and high-temperature incineration.

Mechanistic Risk Assessment (Causality)

As a Senior Application Scientist, it is crucial to understand why standard disposal methods fail for this specific scaffold:

  • NOx Emission Potential : The three nitrogen atoms embedded in this fused aromatic system require significant activation energy to break. Standard, low-temperature incineration (<800°C) results in incomplete combustion, releasing toxic nitric oxide (NO) and nitrogen dioxide (NO 2​ ) gases.

  • Chemical Reactivity & Oxidation : The electron-rich pyrrole-fused system is highly susceptible to electrophilic attack. Mixing this waste with strong oxidizers (e.g., nitric acid, peroxides) or heavy metal waste can trigger exothermic N-oxidation or explosive ring cleavage.

  • Environmental Persistence : Like many biologically active heterocycles, this compound resists natural microbial degradation. It must be treated as a characteristic hazardous waste from the moment of generation[5].

Waste Stream Segregation Data

To prevent adverse reactions and manage disposal costs effectively, halogenated and non-halogenated solvents must be kept strictly separate[5].

Waste StreamTypical Matrix / CompositionSegregation Directive & CausalityEPA/RCRA Designation
Solid API Waste Pure Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine powder, contaminated PPE, weigh boats.Isolate in double-sealed polyethylene bags. Do not mix with oxidizing agents to prevent auto-oxidation.Treated as P-Listed / U-Listed Equivalent (Bio-Active)
Halogenated Liquid Compound dissolved in DCM, Chloroform, or Chlorobenzene.Store in vented HDPE carboys. Segregate to prevent toxic phosgene gas generation during incineration.D022 (if Chloroform), F002
Non-Halogenated Liquid Compound dissolved in DMSO, Methanol, or Acetonitrile.Store in standard HDPE containers. Ensure pH is neutral before sealing to prevent base-catalyzed degradation.D001 (if flammable)

Step-by-Step Disposal Methodologies

All hazardous materials, including novel heterocyclic scaffolds, must be handled according to the foundational safety guidelines outlined in Prudent Practices in the Laboratory[6].

Protocol A: Liquid Waste (Reaction Mixtures & HPLC Effluent)

This protocol utilizes a self-validating system to ensure the chemical stability of the waste stream prior to transport.

  • Catalyst Quenching : Ensure no reactive metals (e.g., NaH or AuCl 3​ often used during its synthesis) remain active in the solution[1]. Quench slowly with an appropriate alcohol or weak acid under an inert atmosphere.

  • Peroxide and pH Validation : Before transferring the solution into a bulk waste carboy, test the stream using KI-starch paper. Causality: This ensures no reactive peroxides are present that could violently cleave the pyrazole ring. Verify the pH is between 6.0 and 8.0 using indicator strips; highly acidic solutions can protonate the pyrazine nitrogen, altering phase separation.

  • Halogen Segregation : Route dichloromethane (DCM) mixtures to the "Halogenated Liquid" stream. Route DMSO or methanol to the "Non-Halogenated Liquid" stream[5].

  • Primary Containment : Transfer the validated liquid into a high-density polyethylene (HDPE) carboy equipped with a vented cap. Causality: Vented caps prevent dangerous pressure accumulation from slow solvent outgassing or trace degradation.

  • Labeling : Affix a hazardous waste label detailing the exact percentage of the API and the solvent matrix.

Protocol B: Solid Waste (Powders & Contaminated Consumables)
  • Decontamination Assessment : Determine if the solid waste can be chemically decontaminated. If not, treat all contaminated spatulas and absorbent materials as hazardous waste[5].

  • Double-Bagging : Place contaminated weigh boats, gloves, and raw powder into a primary 4-mil polyethylene bag. Seal completely and place into a secondary bag to provide a redundant barrier against aerosolization.

  • Storage : Store in a designated, dry satellite accumulation area away from direct ultraviolet light, which can cause photo-degradation of the pyrazine ring.

Disposal Workflow Visualization

DisposalWorkflow Start Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powders, PPE) State->Solid Solid Matrix Liquid Liquid Waste (Reactions, HPLC) State->Liquid Solvent Matrix PackSolid Double-bag in PE Label: Bio-Active Solid->PackSolid Halogen Contains Halogens? Liquid->Halogen LiqHal Halogenated Stream Halogen->LiqHal Yes (e.g., DCM) LiqNonHal Non-Halogenated Stream Halogen->LiqNonHal No (e.g., DMSO) PackLiq Vented HDPE Carboy Secondary Containment LiqHal->PackLiq LiqNonHal->PackLiq Incinerate Incineration (>1000°C) with NOx Scrubbing PackSolid->Incinerate PackLiq->Incinerate

Workflow for the segregation and high-temperature incineration of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine.

Thermal Destruction & Logistics

Final destruction of Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine must be executed via high-temperature rotary kiln incineration (>1000°C). Causality: This extreme temperature is the only reliable method to ensure the complete cleavage of the stable C-N bonds within the tricyclic core. Furthermore, the incinerator must be equipped with alkaline scrubbers to capture and neutralize any acidic NOx gases generated during the mineralization process, converting the compound entirely into harmless N 2​ , CO 2​ , and H 2​ O.

Sources

Handling

Personal protective equipment for handling Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine

As a Senior Application Scientist, I approach the handling of novel or uncharacterized chemical entities with a strict, causality-driven safety mandate. Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (CAS 179730-15-5) is a comple...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or uncharacterized chemical entities with a strict, causality-driven safety mandate. Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (CAS 179730-15-5) is a complex, fused nitrogen-containing tricyclic heterocycle. Compounds featuring this structural motif are frequently synthesized during drug discovery campaigns, particularly in the development of kinase inhibitors and CNS-active pharmacophores[1][2].

Because the specific toxicological profile (e.g., LD50, mutagenicity, and chronic toxicity) of this specific scaffold is currently uncharacterized, laboratory personnel must adopt a "presumed highly hazardous" operational framework. This guide provides the definitive, step-by-step protocols for Personal Protective Equipment (PPE) selection, donning/doffing procedures, and spill response when handling this compound.

Hazard Assessment & The Causality of Protection

Before selecting PPE, we must understand the mechanistic reasons behind the risks associated with Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine:

  • Structural Alerts (DNA Intercalation): The planar, fused tricyclic nature of the pyrazolo-pyrrolo-pyrazine core presents a theoretical risk for DNA intercalation, a common mechanism for mutagenicity in planar polycyclic N-heterocycles.

  • Lipophilicity & Dermal Absorption: Nitrogenous heterocycles designed for medicinal chemistry are often optimized to cross biological membranes (such as the blood-brain barrier). This high lipophilicity significantly increases the risk of rapid dermal absorption upon contact.

  • Regulatory Grounding: According to the National Research Council's (NRC) Prudent Practices in the Laboratory and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), chemicals with unknown toxicity must be handled with the highest feasible level of protection to minimize exposure to all potential routes of entry[3][4][5].

G Start Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine Handling Request Assess Hazard Assessment (Unknown Toxicity = High Risk) Start->Assess Scale Determine Operational Scale Assess->Scale MgScale Milligram Scale (<100 mg) Analytical/In Vitro Scale->MgScale GramScale Gram Scale (>100 mg) Synthesis/Purification Scale->GramScale PPE1 Tier 1 PPE: Double Nitrile Gloves, Lab Coat, Safety Goggles, Fume Hood MgScale->PPE1 PPE2 Tier 2 PPE: Double Gloves (Extended Cuff), Tyvek Sleeves/Gown, Face Shield, Respirator (N95/P100) GramScale->PPE2

Workflow for determining scale-dependent PPE requirements for uncharacterized N-heterocycles.

Tiered PPE Strategy & Operational Workflows

The volume of material being handled directly dictates the probability of aerosolization and exposure. We utilize a tiered approach to PPE based on the operational scale.

Table 1: Scale-Dependent PPE Requirements

Equipment TypeTier 1: Milligram Scale (<100 mg)Tier 2: Gram Scale (>100 mg)Causality / Scientific Rationale
Hand Protection Double nitrile gloves (4-5 mil)Double nitrile gloves (8 mil extended cuff)Prevents dermal absorption. Double gloving ensures barrier integrity if the outer glove is compromised by aggressive solvents used during synthesis.
Body Protection Flame-resistant (FR) lab coatDisposable Tyvek gown/sleeves over FR coatPrevents micro-particulate accumulation on personal clothing. Tyvek blocks fine powder aerosolization from settling on the skin.
Eye/Face Protection ANSI Z87.1 Safety GogglesSafety Goggles + Full Face ShieldProtects ocular mucosa from micro-particulates and solvent splashes during large-scale transfers[6].
Respiratory & Engineering Chemical Fume Hood (Face velocity 80-100 fpm)Fume Hood + N95/P100 Respirator (or Glovebox)Mitigates inhalation of aerosolized powders. Gram-scale transfers significantly increase airborne particulate risk[6].

Procedural Methodology: Gram-Scale Donning and Doffing

To ensure a self-validating safety system, the sequence in which PPE is put on (donning) and removed (doffing) is just as critical as the equipment itself. Improper doffing is a primary vector for secondary chemical exposure[5].

Phase 1: Donning (Preparation before handling)

  • Inspection: Visually inspect all PPE for defects (e.g., pinholes in gloves, cracks in goggles).

  • Base Layer: Put on the primary (inner) pair of standard nitrile gloves.

  • Body Barrier: Put on the disposable Tyvek gown, ensuring the sleeves tightly cover the inner glove cuffs.

  • Respiratory Protection: Don the N95 or P100 respirator. Perform a user seal check (positive and negative pressure checks) to ensure an airtight fit against the face[6].

  • Ocular Protection: Put on ANSI Z87.1 safety goggles, followed by the full-face shield.

  • Outer Barrier: Put on the secondary (outer) pair of extended-cuff nitrile gloves, pulling them over the Tyvek sleeves to create a continuous, overlapping barrier.

Phase 2: Doffing (Post-handling removal)

  • Decontamination: While your hands are still inside the fume hood, wipe down the exterior of the outer gloves with a compatible solvent (e.g., 10% bleach or isopropanol) to deactivate residual compound.

  • Outer Glove Removal: Remove the outer gloves using the "glove-in-glove" technique (peeling them inside out) and dispose of them immediately in a solid hazardous waste container.

  • Face/Eye Removal: Remove the face shield and safety goggles by handling only the clean back straps.

  • Gown Removal: Remove the Tyvek gown by rolling it inside out, trapping any potential chemical particulates inside the fold.

  • Respirator Removal: Remove the respirator without touching the front filter area.

  • Final Step: Remove the inner gloves and immediately wash hands thoroughly with soap and water[5].

Spill Response & Decontamination Protocols

Because Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine is an uncharacterized API, any spill must be treated as a high-hazard event. The following protocol prevents aerosolization and ensures complete chemical deactivation.

Step-by-Step Spill Response:

  • Evacuate & Isolate: Immediately alert nearby personnel and restrict access to the spill area[7].

  • Assess & Upgrade PPE: If the spill occurred outside a ventilated enclosure, personnel must upgrade to Tier 2 PPE (including a respirator) before approaching the spill zone.

  • Containment (Anti-Aerosolization): For dry powder spills, never sweep. Gently cover the powder with damp paper towels or absorbent pads to prevent the material from becoming airborne. For liquid solutions, surround the spill with an inert absorbent like vermiculite.

  • Chemical Deactivation: Nitrogen-rich heterocycles can often be oxidatively degraded. Apply a 1% sodium hypochlorite (bleach) solution starting from the perimeter of the spill and working inward. Allow a 15-minute contact time for chemical deactivation.

  • Collection: Scoop the absorbed, deactivated material into a rigid, sealable hazardous waste container using a non-sparking tool.

  • Secondary Cleaning: Wash the surface with a standard laboratory detergent solution, followed by a thorough water rinse.

G Spill Spill Detected Isolate Isolate Area & Upgrade PPE Spill->Isolate Contain Contain Spill (Dampen Powders) Isolate->Contain Deactivate Chemical Deactivation (e.g., 1% NaOCl) Contain->Deactivate Collect Collect in Rigid Hazardous Waste Bin Deactivate->Collect Clean Secondary Wash (Detergent & Water) Collect->Clean

Step-by-step spill response and decontamination pathway for uncharacterized APIs.

References

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. ACS Publications. 1

  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. ACS Publications. 2

  • Laboratory Safety Guidance (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). 3

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Prudent Practices). Occupational Safety and Health Administration (OSHA). 4

  • Chapter 7 - Safe Chemical Use - Environment, Health and Safety. Cornell University.5

Sources

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